(R)-VX-11e
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVMXLIGHTZJC-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of (R)-VX-11e on the ERK Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-VX-11e, commonly known as VX-11e, is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway that regulates cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. VX-11e exhibits its anti-tumor activity by directly inhibiting the kinase activity of ERK1/2, thereby blocking downstream signaling and impeding cancer cell growth.[3][4] This technical guide provides an in-depth overview of the mechanism of action of VX-11e on the ERK pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Chemical Properties of VX-11e
| Property | Value |
| IUPAC Name | 4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide |
| Molecular Formula | C₂₄H₂₀Cl₂FN₅O₂ |
| Molecular Weight | 500.35 g/mol |
| CAS Number | 896720-20-0 |
| Appearance | Off-white to yellowish-white powder |
| Solubility | Soluble in DMSO (100 mg/mL), Ethanol (16 mg/mL), and insoluble in water. |
Mechanism of Action
VX-11e is an ATP-competitive inhibitor of ERK1 and ERK2.[5] By binding to the ATP-binding pocket of the ERK enzymes, VX-11e prevents the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade. This leads to a reduction in the phosphorylation of key downstream effectors such as p90 ribosomal S6 kinase (RSK), which in turn modulates the activity of transcription factors and other proteins involved in cell cycle progression and survival. The inhibition of the ERK pathway by VX-11e ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells with a dependency on this pathway.
Signaling Pathway
The following diagram illustrates the canonical ERK signaling pathway and the point of inhibition by VX-11e.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of VX-11e.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of VX-11e.
Table 1: In Vitro Kinase Inhibitory Activity of VX-11e
| Kinase | IC₅₀ (nM) | Kᵢ (nM) |
| ERK1 | 17 | <2 |
| ERK2 | 15 | <2 |
| GSK3 | >395 (Kᵢ) | 395 |
| Aurora A | >540 (Kᵢ) | 540 |
| CDK2 | >852 (Kᵢ) | 852 |
| FLT3 | >1400 (Kᵢ) | 1400 |
| ROCK1 | >1400 (Kᵢ) | 1400 |
| JNK3 | >1400 (Kᵢ) | 1400 |
Data compiled from multiple sources.[1][2][6][7]
Table 2: Cellular Proliferation IC₅₀ Values for VX-11e
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HT29 | Colon Carcinoma | 48 |
| A549 | Non-Small Cell Lung Cancer | 770 |
| DM122 | Melanoma | 370 |
| HCT-116 | Colon Cancer | 12 |
| SH-SY5Y | Neuroblastoma | 180 |
| U937 | Leukemia | 5700 |
| MOLM-14 | Acute Myeloid Leukemia | ~2000-5000 |
| K562 | Chronic Myeloid Leukemia | 1700 |
| REH | Acute Lymphoblastic Leukemia | ~2000-5000 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5700 |
Data compiled from multiple sources.[4][6][8][9]
Experimental Protocols
In Vitro ERK2 Kinase Assay
This protocol describes a spectrophotometric coupled-enzyme assay to determine the IC₅₀ of VX-11e against ERK2.
Caption: Workflow for the in vitro ERK2 kinase inhibition assay.
Detailed Steps:
-
Assay Components:
-
Assay Buffer: 0.1 M HEPES buffer (pH 7.5) containing 10 mM MgCl₂.
-
Reaction Mixture: Assay buffer supplemented with 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase, and 200 µM erktide peptide substrate.
-
Enzyme: Activated ERK2 (10 nM final concentration).
-
Inhibitor: VX-11e serially diluted in DMSO.
-
Initiator: ATP (65 µM final concentration).
-
-
Procedure:
-
In a 96-well plate, add the reaction mixture.
-
Add various concentrations of VX-11e (or DMSO as a vehicle control) to the wells.
-
Add activated ERK2 to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to ERK2 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the VX-11e concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.[6]
-
Cell Proliferation Assay (WST-1)
This protocol outlines the measurement of cell viability and proliferation in response to VX-11e treatment using a WST-1 assay.
Detailed Steps:
-
Cell Seeding:
-
Seed cells (e.g., A549, DM122) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of VX-11e in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing various concentrations of VX-11e. Include a vehicle control (DMSO).
-
Incubate the cells for 4 days at 37°C in a humidified CO₂ incubator.
-
-
WST-1 Reagent Addition:
-
Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a specified time (typically 1-4 hours) at 37°C, allowing the viable cells to metabolize the WST-1 tetrazolium salt into a formazan dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the VX-11e concentration and determine the EC₅₀ value.[8]
-
Western Blot Analysis of ERK Pathway Inhibition
This protocol provides a detailed procedure for analyzing the phosphorylation status of ERK and its downstream target RSK in cells treated with VX-11e.
Caption: A step-by-step workflow for Western blot analysis.
Detailed Steps:
-
Cell Lysis and Protein Quantification:
-
Treat cells with VX-11e at various concentrations and for different durations. Include a vehicle control (DMSO) and a positive control (e.g., growth factor stimulation).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-RSK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Logical Relationship of VX-11e Action
The following diagram illustrates the logical flow of events following the administration of VX-11e.
Caption: Logical cascade of VX-11e's mechanism of action.
Conclusion
VX-11e is a highly potent and selective inhibitor of ERK1/2, demonstrating significant anti-proliferative activity in various cancer cell lines, particularly those with a dysregulated MAPK/ERK pathway. Its mechanism of action involves the direct inhibition of ERK kinase activity, leading to the blockade of downstream signaling and subsequent induction of cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on ERK inhibitors and targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VX-11e : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship of (R)-VX-11e (Pimodivir): A Technical Guide for Researchers
An In-depth Analysis of the Inhibitor of Influenza A Virus Polymerase PB2 Subunit
(R)-VX-11e, also known as pimodivir, is a potent and selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. It disrupts viral replication by targeting the "cap-snatching" mechanism, a critical process for viral transcription. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of chemical modifications on its antiviral activity. The information is intended for researchers, scientists, and drug development professionals working on novel anti-influenza therapies.
Mechanism of Action: Inhibition of Cap-Snatching
Pimodivir exerts its antiviral effect by binding to a highly conserved pocket on the PB2 subunit of the influenza A viral polymerase.[1] This pocket is responsible for binding the 7-methylguanosine (m7G) cap of host pre-mRNAs. By occupying this binding site, pimodivir prevents the virus from "snatching" these capped fragments to prime its own mRNA synthesis, thereby inhibiting viral gene transcription and replication.[1][2]
Key interactions between pimodivir and the PB2 cap-binding domain include hydrogen bonds with residues E361 and K376. The azaindole ring of pimodivir is positioned between H357 and F404, while the pyrimidine ring interacts with F323 through π-π stacking interactions.[1][2]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for this compound and its analogs. The data is compiled from various studies and highlights the effects of modifications on different parts of the molecule.
Table 1: Antiviral Activity of Pimodivir and Analogs Against Influenza A Strains
| Compound | Modification | Influenza A Strain | IC50 (µM) | CC50 (µM) | Reference |
| This compound (Pimodivir) | - | A/Puerto Rico/8/34 (H1N1) | 0.00013 - 0.0032 | >1 | [3] |
| This compound (Pimodivir) | - | A/Hong Kong/8/68 (H3N2) | Not Reported | Not Reported | |
| Analog I | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Puerto Rico/8/34 (H1N1) | 0.07 ± 0.02 | >200 | [3] |
| Analog I | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Hong Kong/8/68 (H3N2) | 0.04 ± 0.01 | >200 | [3] |
| Analog II | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Puerto Rico/8/34 (H1N1) | 0.09 ± 0.05 | >200 | [3] |
| Analog II | Azaindole replaced with 2,3-dihydro-imidazopyridine | A/Hong Kong/8/68 (H3N2) | 0.07 ± 0.03 | >200 | [3] |
| Analog 16a | Azaindole and pyrimidine replaced with thienopyrimidine | PR8-GLuc (H1N1) | 0.006 | >1 | [4] |
| Analog 16b | Azaindole and pyrimidine replaced with thienopyrimidine | PR8-GLuc (H1N1) | 0.017 | >1 | [4] |
Table 2: Binding Affinity of Pimodivir and Analogs to the PB2 Subunit
| Compound | Modification | K D (µM) | Reference |
| This compound (Pimodivir) | - | 0.152 | [3] |
| Analog I | Azaindole replaced with 2,3-dihydro-imidazopyridine | 1.398 | [3] |
| Analog II | Azaindole replaced with 2,3-dihydro-imidazopyridine | 1.670 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method to evaluate the ability of a compound to protect host cells from virus-induced cell death.
Principle: Viral infection often leads to morphological changes in host cells, collectively known as the cytopathic effect (CPE), which ultimately results in cell death. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a serial dilution of the test compounds in cell culture medium.
-
Treatment: After 24 hours, remove the growth medium from the cell plates and add the diluted compounds. Include a "no-compound" control.
-
Infection: Infect the cells with a predetermined titer of influenza A virus. Include a "no-virus" control and a "virus-only" control. The multiplicity of infection (MOI) should be optimized to cause complete CPE in the "virus-only" control wells within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
CPE Evaluation: Observe the cells under a microscope for the presence of CPE. The IC50 value is determined as the compound concentration that inhibits CPE by 50% compared to the "virus-only" control. This can be quantified by staining the remaining viable cells with a dye such as crystal violet and measuring the absorbance.
Influenza Minigenome Reporter Assay
This assay provides a quantitative measure of the inhibitory effect of a compound on the influenza virus polymerase activity in a cellular context, independent of other viral life cycle steps.
Principle: The assay involves the co-transfection of cells with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, and PA) and the nucleoprotein (NP), along with a plasmid encoding a reporter gene (e.g., luciferase) flanked by the viral non-coding regions. The viral polymerase machinery transcribes the reporter gene, and the level of reporter protein expression is proportional to the polymerase activity.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T cells) in a multi-well plate.
-
Transfection: Co-transfect the cells with expression plasmids for PB1, PB2, PA, and NP, and the minigenome reporter plasmid.
-
Compound Treatment: At a specified time post-transfection (e.g., 4-6 hours), add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the cells for a further 24-48 hours to allow for reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis: The IC50 value is calculated as the compound concentration that reduces the reporter gene expression by 50% compared to the untreated control.
Conclusion
The structure-activity relationship studies of this compound (pimodivir) have provided valuable insights into the chemical features required for potent inhibition of the influenza A virus PB2 subunit. The core scaffold, consisting of the azaindole, pyrimidine, and cyclohexylcarboxylic acid moieties, is crucial for binding to the cap-binding domain. Modifications to these regions can significantly impact antiviral activity and pharmacokinetic properties. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for the rational design and development of next-generation influenza A inhibitors targeting the viral polymerase.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel influenza polymerase PB2 inhibitors for the treatment of influenza A infection - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Pyrimidylpyrrole ERK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade in cellular communication, governing processes such as proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Direct inhibition of the terminal kinase in this cascade, Extracellular signal-regulated kinase (ERK), presents a promising strategy, particularly in tumors that have developed resistance to upstream inhibitors like those targeting RAF and MEK. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective class of ERK inhibitors: the pyrimidylpyrroles.
The ERK Signaling Pathway and the Rationale for Inhibition
The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a multi-tiered kinase cascade that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a three-tiered kinase module: RAF (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK). Upon activation by growth factors or mitogens, RTKs recruit and activate the small GTPase Ras. Activated Ras, in turn, recruits and activates RAF kinases, initiating the phosphorylation cascade that leads to the dual phosphorylation and activation of ERK1 and ERK2. Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, driving cellular proliferation and survival.
Dysregulation of this pathway, often through mutations in BRAF or RAS genes, leads to constitutive signaling and uncontrolled cell growth, a key driver of tumorigenesis. While BRAF and MEK inhibitors have shown clinical success, the development of resistance, often through reactivation of the ERK pathway, remains a significant challenge. Direct inhibition of ERK1/2 offers a therapeutic strategy to overcome this resistance by targeting the final node in this critical oncogenic cascade.
(R)-VX-11e kinase selectivity profile against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e, also known as VTX-11e or ERK-11e, is a potent and selective, orally bioavailable inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key protein kinases in the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making ERK1/2 compelling targets for therapeutic intervention. This technical guide provides an in-depth overview of the kinase selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its place in the MAPK/ERK signaling pathway.
Data Presentation: Kinase Selectivity Profile
This compound demonstrates high affinity for its primary targets, ERK1 and ERK2, with inhibitory constants in the low nanomolar range. Its selectivity has been established through screening against a broad panel of over 140 kinases, where it showed significantly lower potency against other kinases, indicating a high degree of specificity.[1]
Primary Targets and Key Off-Targets
The following table summarizes the quantitative inhibition data for this compound against its primary targets and selected off-target kinases.
| Kinase Target | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |
| ERK2 | < 2 nM[3][4] | 15 nM[1][2] | Primary Target. High potency. |
| ERK1 | Not Reported | 17 nM[1][2] | Primary Target. High potency. |
| GSK-3 | 395 nM | Not Reported | Over 200-fold less potent than against ERK2. |
| Aurora A | 540 nM | Not Reported | Significantly less potent than against ERK2. |
| CDK2 | 852 nM | Not Reported | Significantly less potent than against ERK2. |
| FLT3 | 1400 nM | Not Reported | Minimal activity. |
| ROCK1 | 1400 nM | Not Reported | Minimal activity. |
| JNK3 | 1400 nM | Not Reported | Minimal activity. |
Experimental Protocols
The determination of the kinase inhibitory activity of this compound, particularly against ERK2, is typically performed using a spectrophotometric coupled-enzyme assay.[1][2]
Protocol: Spectrophotometric Coupled-Enzyme Assay for ERK2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against activated ERK2 kinase.
Materials and Reagents:
-
Activated ERK2 enzyme
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
HEPES buffer (0.1 M, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Phosphoenolpyruvate
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Erktide peptide substrate
-
ATP (Adenosine triphosphate)
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequently, create a series of dilutions of the compound to be tested.
-
Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing a fixed concentration of activated ERK2 (e.g., 10 nM) in HEPES buffer.
-
Incubation with Inhibitor: Add the various concentrations of this compound to the reaction mixture. Include a control with DMSO alone (vehicle control). Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Assay Components Addition: To the reaction mixture, add MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the erktide peptide substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 65 µM).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm using a microplate spectrophotometer. The rate of NADH oxidation, which is coupled to ADP production by the kinase, is proportional to the ERK2 activity.
-
Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time curve. The IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of ERK2 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
MAPK/ERK Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of intervention for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro IC50 of (R)-VX-11e in HT29 Colon Cancer Cells
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of this compound, a potent and selective ERK inhibitor, in the context of HT29 human colon cancer cells. This document outlines the quantitative inhibitory concentration, detailed experimental methodologies for its determination, and the underlying signaling pathways affected by this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for this compound in HT29 colon cancer cells has been determined through cell proliferation assays.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | HT29 | Proliferation Assay | 48 nM | [1] |
VX-11e is a potent, selective, and orally bioavailable inhibitor of ERK, with a Ki of less than 2 nM[1]. It has been shown to inhibit the proliferation and viability of various human cancer cell lines[2].
Experimental Protocols
The determination of the IC50 value of this compound in HT29 cells involves a series of well-defined steps, from cell culture to data analysis. A generalized protocol based on common methodologies for adherent cell lines is provided below.
2.1. Cell Culture and Maintenance
-
Cell Line: HT29 human colorectal adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin[3].
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2[3].
-
Sub-culturing: When cells reach confluency, they are detached using a solution of 0.05% trypsin/0.02% EDTA[3].
2.2. IC50 Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: HT29 cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium and allowed to adhere overnight[4].
-
Compound Preparation and Treatment:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO)[4][5].
-
Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with medium containing the different concentrations of this compound. Control wells receive medium with DMSO at the same concentration as the highest drug concentration wells.
-
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect[6][7][8].
-
MTT Assay Procedure:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours[4].
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals[4].
-
The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader[4][9].
-
-
Data Analysis:
-
The absorbance values are converted to percentage of cell viability relative to the DMSO-treated control cells.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[6][9].
-
Visualization of Pathways and Workflows
3.1. Signaling Pathway of this compound Inhibition
This compound targets the terminal kinase ERK in the RAS/RAF/MEK/ERK signaling pathway. Aberrant activation of this pathway is common in many cancers, including colorectal cancer[10][11][12].
Caption: RAS/RAF/MEK/ERK signaling pathway with this compound inhibition of ERK.
3.2. Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 of this compound in HT29 cells.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. google.com [google.com]
- 10. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 11. apexbt.com [apexbt.com]
- 12. aacrjournals.org [aacrjournals.org]
(R)-VX-11e: A Technical Guide to its Binding Affinity and Kinetics with ERK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of (R)-VX-11e, a potent and selective inhibitor of Extracellular signal-regulated kinase 2 (ERK2). The document details its binding affinity and kinetic properties, outlines relevant experimental methodologies, and situates its mechanism of action within the broader context of the ERK signaling pathway.
Quantitative Binding Data
This compound demonstrates high-affinity binding to ERK2. The following table summarizes the key quantitative metrics reported in the literature. It is important to note that in many initial studies, the racemic form, VX-11e, was used, with the (R)-enantiomer later identified as the active component.
| Parameter | Value | Target | Notes |
| Ki | < 2 nM | ERK | Indicates very high binding affinity. |
| IC50 | 15 nM | ERK2 | Potent inhibition in a cell-free assay.[1] |
| IC50 | 17 nM | ERK1 | Demonstrates similar potency against the closely related ERK1 isoform.[1] |
| Cellular IC50 | 48 nM | HT29 cells | Effective inhibition of cell proliferation in a cancer cell line.[2] |
Binding Kinetics
This compound is characterized by slow binding kinetics, a feature that can contribute to a prolonged duration of action and enhanced cellular efficacy. This slow kinetic profile is attributed to specific interactions within the ATP-binding pocket of ERK2. While precise on-rate (k_on) and off-rate (k_off) values for this compound are not widely published, the qualitative description of its kinetic behavior is a key aspect of its interaction with ERK2.
Signaling Pathway Context
This compound targets ERK2, a critical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
The following sections describe representative methodologies for determining the binding affinity and kinetics of ERK2 inhibitors like this compound. These are based on standard biochemical and biophysical techniques in the field.
Determination of IC50 (Binding Affinity)
A common method to determine the half-maximal inhibitory concentration (IC50) is through a spectrophotometric coupled-enzyme assay. This assay measures the activity of the kinase by detecting the production of ADP.
Protocol Details:
-
Reagent Preparation :
-
Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.
-
ERK2 Enzyme : Recombinant human ERK2 is diluted in kinase buffer to the desired final concentration (e.g., 5 nM).
-
Substrate/ATP Mix : A suitable peptide substrate for ERK2 (e.g., Myelin Basic Protein) and ATP are prepared in kinase buffer. The ATP concentration is typically at or near its Km for ERK2.
-
This compound : A serial dilution of the inhibitor is prepared in DMSO, then diluted in kinase buffer.
-
Coupling System : Pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH are prepared in kinase buffer.
-
-
Assay Procedure :
-
Add this compound dilutions and ERK2 enzyme to a 96-well plate.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mix and the coupling system.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of this decrease is proportional to the rate of ADP production and thus ERK2 activity.
-
-
Data Analysis :
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Binding Kinetics (k_on, k_off)
Techniques such as Surface Plasmon Resonance (SPR) or Kinase Binding Assays using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly employed to measure the association (k_on) and dissociation (k_off) rates of an inhibitor.
Representative Protocol (using TR-FRET):
-
Principle : This assay measures the displacement of a fluorescently labeled tracer from the kinase by the unlabeled inhibitor (this compound).
-
Reagent Preparation :
-
Kinase : Biotinylated ERK2.
-
Detection Reagents : Europium-labeled streptavidin and a fluorescently labeled, ATP-competitive tracer.
-
Inhibitor : this compound at various concentrations.
-
-
Association Rate (k_on) Measurement :
-
Mix the inhibitor and the fluorescent tracer in an assay plate.
-
Initiate the reaction by adding the biotinylated ERK2 pre-mixed with europium-labeled streptavidin.
-
Measure the TR-FRET signal at regular intervals from the time of initiation. The rate at which the signal reaches equilibrium in the presence of the inhibitor is used to calculate the observed association rate constant (k_obs).
-
By plotting k_obs against different inhibitor concentrations, the k_on can be determined.
-
-
Dissociation Rate (k_off) Measurement :
-
Pre-incubate biotinylated ERK2, europium-labeled streptavidin, and this compound to form the enzyme-inhibitor complex.
-
Initiate the dissociation reaction by adding a high concentration of the fluorescent tracer.
-
Monitor the increase in the TR-FRET signal over time as the tracer displaces the inhibitor. The rate of this increase corresponds to the dissociation rate (k_off) of this compound.
-
-
Data Analysis :
-
The association and dissociation curves are fitted to appropriate kinetic models to derive the k_on and k_off values. The equilibrium dissociation constant (Kd) can also be calculated as k_off / k_on.
-
Conclusion
This compound is a high-affinity, slow-binding inhibitor of ERK2. Its potent enzymatic and cellular activity is underpinned by these favorable binding characteristics. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these properties, which are crucial for the evaluation of kinase inhibitors in drug discovery and development. The strategic targeting of a key node in the MAPK pathway, combined with its kinetic profile, makes this compound a valuable tool for cancer research and a promising candidate for therapeutic development.
References
Downstream Effects of (R)-VX-11e on pRSK and Cyclin D1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream effects of (R)-VX-11e, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), with a specific focus on its impact on phosphorylated p90 ribosomal S6 kinase (pRSK) and cyclin D1. This document details the underlying signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
Core Signaling Pathway: ERK/RSK Axis and its Regulation of Cyclin D1
This compound is an ATP-competitive inhibitor of ERK1 and ERK2, critical kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[4][5]
Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, a phosphorylation cascade is initiated, leading to the activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK (pERK) has numerous downstream targets, one of the most prominent being the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases.[5][6] ERK directly phosphorylates and activates RSK.
Activated RSK (pRSK) plays a significant role in gene expression and cell cycle control. One of its key functions is the regulation of cyclin D1, a protein essential for the G1 to S phase transition of the cell cycle. The regulation of cyclin D1 by the ERK/RSK pathway occurs at both the transcriptional and post-transcriptional levels.
-
Transcriptional Regulation: The ERK/RSK pathway can activate transcription factors, such as AP-1 (a dimer of Fos and Jun proteins), which bind to the promoter region of the cyclin D1 gene (CCND1) and enhance its transcription.[7]
-
Post-transcriptional Regulation: The stability of the cyclin D1 protein is also influenced by this pathway. Phosphorylation of specific residues on cyclin D1 can mark it for ubiquitination and subsequent proteasomal degradation. The ERK/RSK pathway can influence the activity of kinases and phosphatases that modulate cyclin D1 stability.
By inhibiting ERK1/2, this compound effectively blocks this signaling cascade, leading to a reduction in the phosphorylation of RSK and a subsequent decrease in the expression of cyclin D1. This disruption of the ERK/RSK/cyclin D1 axis is a key mechanism through which this compound exerts its anti-proliferative effects.
Signaling Pathway Diagram
Caption: The ERK/RSK signaling pathway leading to cyclin D1 expression and its inhibition by this compound.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on pRSK and cyclin D1 have been quantified in various cancer cell lines. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Assay |
| IC₅₀ (ERK1) | 17 nM | - | Cell-free kinase assay |
| IC₅₀ (ERK2) | 15 nM | - | Cell-free kinase assay |
| IC₅₀ (Cell Proliferation) | 48 nM | HT29 | ³H-thymidine incorporation |
| EC₅₀ (A549) | 770 nM | A549 | Cytotoxicity Assay |
| EC₅₀ (DM122) | 370 nM | DM122 | Cytotoxicity Assay |
Data sourced from publicly available information.[2][6]
Table 2: Reverse-Phase Protein Array (RPPA) Analysis of Protein Levels After 24-hour Treatment with ERK1/2 Inhibitors
| Protein | Cell Line | This compound |
| pRSK | A375 | ↓ |
| AN3Ca | ↓ | |
| Colo205 | ↓ | |
| HCT116 | ↓ | |
| HT29 | ↓ | |
| MIAPaca2 | ↓ | |
| Cyclin D1 | A375 | ↓ |
| AN3Ca | ↓ | |
| Colo205 | ↓ | |
| HCT116 | ↓ | |
| HT29 | ↓ | |
| MIAPaca2 | ↓ |
Data is presented as a qualitative decrease (↓) in protein levels relative to a DMSO-treated control. The study from which this data is derived provides a comprehensive heatmap of percentage changes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of this compound.
Western Blot Analysis of pRSK and Cyclin D1
This protocol outlines the general steps for detecting changes in pRSK and cyclin D1 protein levels in cell lysates following treatment with this compound.
3.1.1. Cell Culture and Treatment
-
Seed cells (e.g., A549, HCT116) in 6-well plates and culture in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a DMSO vehicle control for a specified time (e.g., 24 hours).
3.1.2. Lysate Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
3.1.3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
3.1.4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RSK (e.g., Ser380) and cyclin D1 overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
3.1.5. Detection and Quantification
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the pRSK and cyclin D1 band intensities to the loading control.
Western Blot Workflow Diagram
Caption: A generalized workflow for Western blot analysis.
Concluding Remarks
This compound is a potent inhibitor of the ERK1/2 signaling pathway, leading to significant downstream effects on key regulators of cell cycle progression. The inhibition of ERK activity results in a marked decrease in the phosphorylation of RSK and a subsequent reduction in cyclin D1 levels. These molecular events contribute to the anti-proliferative properties of this compound observed in various cancer cell models. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the mechanism of action of ERK inhibitors and their therapeutic potential. Further quantitative studies, particularly dose-response analyses using methods like Western blotting, will be crucial in fully characterizing the potency and efficacy of this compound in different cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSK is a principal effector of the RAS-ERK pathway for eliciting a coordinate, pro-motile/invasive gene program and phenotype in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between MEK-ERK signaling, cyclin D1, and cyclin-dependent kinase 5 regulates cell cycle reentry and apoptosis of neurons - PMC [pmc.ncbi.nlm.nih.gov]
(R)-VX-11e: A Potent and Selective Inhibitor of the RAS-RAF-MEK-ERK Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical intracellular signaling pathway that governs fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3][4][5] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][3] (R)-VX-11e, also known as VX-11e or VTX-11e, has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of the terminal kinases in this cascade, ERK1 and ERK2.[1][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on the RAS-RAF-MEK-ERK pathway, and detailed experimental protocols for its characterization.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a highly conserved signaling cascade that translates extracellular signals into intracellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase RAS.[4][5] Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF).[3][4] RAF kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases.[3][4] Finally, activated MEK phosphorylates and activates ERK1 and ERK2 (Extracellular signal-Regulated Kinases) on threonine and tyrosine residues within a conserved T-E-Y motif.[7] Activated ERK then translocates to the nucleus to phosphorylate a multitude of downstream substrates, including transcription factors, leading to changes in gene expression that drive cellular processes.[3][4]
This compound: Mechanism of Action and Potency
This compound is a cell-permeable pyrimidylpyrrole compound that functions as a potent and selective inhibitor of ERK1 and ERK2.[8] It exerts its inhibitory effect by targeting the active site of the kinases.[8] The high selectivity of this compound for ERK1/2 minimizes off-target effects, making it a valuable tool for studying the specific roles of ERK signaling and a promising candidate for targeted cancer therapy.[1]
Quantitative Inhibitory Activity of this compound
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for ERK1 and ERK2 and its efficacy in cellular models.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| Ki | < 2 nM | ERK | Kinase Assay | [9] |
| IC50 | 17 nM | ERK1 | Cell-free Kinase Assay | [6] |
| IC50 | 15 nM | ERK2 | Cell-free Kinase Assay | [6] |
| IC50 | 48 nM | HT-29 (human colon carcinoma) | Cell Proliferation Assay | [6][8] |
| EC50 | 770 nM | A549 (NSCLC) | Cell Proliferation Assay | [10] |
| EC50 | 370 nM | DM122 (melanoma) | Cell Proliferation Assay | [10] |
Experimental Protocols
ERK Inhibition Kinase Assay (Spectrophotometric Coupled-Enzyme Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of activated ERK2.
Principle: The assay is a coupled-enzyme system where the phosphorylation of a specific peptide substrate by ERK2 is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation: Prepare a reaction buffer (0.1 M HEPES, pH 7.5) containing 10 mM MgCl2, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, and 50 µg/mL lactate dehydrogenase.
-
Inhibitor Incubation: In a 96-well plate, incubate a fixed concentration of activated ERK2 (e.g., 10 nM) with various concentrations of this compound (typically in DMSO, final concentration 2.5%) for 10 minutes at 30°C.
-
Substrate Addition: Add the ERK-specific peptide substrate, erktide, to a final concentration of 200 µM.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 65 µM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition as a function of the inhibitor concentration.
Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cell lines by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA during cell division.
Principle: Actively proliferating cells incorporate ³H-thymidine into their DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.
Methodology: [6]
-
Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a density of 10,000 cells/well in growth medium (e.g., RPMI 1640 with 10% FBS) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Radiolabeling: Add 0.4 µCi of ³H-thymidine to each well and incubate for an additional 8 hours.
-
Cell Harvesting: Harvest the cells using a cell harvester (e.g., Tomtec 96-well cell harvester).
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter (e.g., Wallac 1205 BETAPLATE).
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation compared to the vehicle control.
Western Blotting for Phospho-ERK Inhibition
This technique is used to qualitatively and semi-quantitatively assess the inhibition of ERK phosphorylation in cells treated with this compound.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A decrease in the p-ERK signal relative to total ERK indicates inhibition.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204)).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody for total ERK to serve as a loading control.
In Vivo Activity
This compound is orally bioavailable in both rats and mice.[6][8][9] In preclinical xenograft models using human melanoma RPDX tumors in NSG mice, oral administration of this compound (50 mg/kg) resulted in significant inhibition of the downstream ERK target, pRSK, and led to tumor growth inhibition.[6][9] The anti-tumor effect of this compound can be enhanced when used in combination with other targeted therapies, such as the PI3K inhibitor BKM120.[6][9]
Conclusion
This compound is a highly potent and selective inhibitor of ERK1 and ERK2, key kinases in the oncogenic RAS-RAF-MEK-ERK signaling pathway. Its ability to effectively block this pathway both in vitro and in vivo underscores its potential as a targeted therapeutic agent for cancers harboring RAS or RAF mutations. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic applications of this compound and other ERK inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 3. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for (R)-VX-11e in Cell Culture
Topic: Protocol for dissolving (R)-VX-11e in DMSO for cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers.[2][3][4] As an ATP-competitive inhibitor, this compound has demonstrated anti-proliferative activity in cancer cell lines, making it a valuable tool for cancer research and drug development.[1][5][6] These application notes provide a detailed protocol for the solubilization and use of this compound in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 500.35 g/mol | [1][2] |
| Appearance | Off-white to white powder | [7] |
| Purity | ≥98% | [7] |
| Solubility in DMSO | ≥ 100 mg/mL (199.86 mM) | [1][6][7] |
| Solubility in Ethanol | 16 mg/mL | [1][7] |
| Solubility in Water | Insoluble | [1][7] |
| IC50 (ERK1) | 17 nM | [1] |
| IC50 (ERK2) | 15 nM | [1] |
| IC50 (HT29 cells) | 48 nM | [1][6] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Sterile, pre-warmed cell culture medium
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.50035 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For 0.50035 mg of this compound, add 100 µL of DMSO. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][6]
-
Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If necessary, briefly sonicate the solution or warm it at 37°C for 10-15 minutes to aid dissolution.[8][9] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][6] Store the stock solution at -20°C for up to one month or at -80°C for long-term storage (up to one year).[1][6][10]
Protocol for Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock 1:1000 in pre-warmed, complete cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration. For example, to achieve a final concentration of 100 nM, dilute the 10 µM intermediate solution 1:100 in cell culture medium.
-
Mixing: Gently mix the final working solution by inverting the tube or by gentle pipetting.
-
Application: Add the freshly prepared working solution to your cell cultures immediately. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway targeted by this compound and the experimental workflow for preparing the compound for cell culture.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions for cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VX-11e - LKT Labs [lktlabs.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. VX-11e(TCS ERK 11e) Datasheet DC Chemicals [dcchemicals.com]
Application Notes and Protocols for (R)-VX-11e in Western Blot Analysis
(R)-VX-11e , a potent and selective inhibitor of ERK1/2, is a valuable tool for investigating the MAPK/ERK signaling pathway, which is a cornerstone of cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in Western blot analysis to monitor its effects on ERK1/2 and downstream targets.
Quantitative Data Summary
The effective working concentration of this compound can vary depending on the cell line and the specific experimental goals. Below is a summary of concentrations used in various studies.
| Cell Line(s) | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| A549, DM122, H82 | 0.5 µM and 2 µM | 4 hours | Inhibition of p-RSK phosphorylation.[1] | [1] |
| Osteosarcoma cells | 3 µM | Not specified | Restrained the phosphorylation of ERK.[2] | [2] |
| SH-SY5Y | 50 nM | 24 hours | Inhibition of pERK and pRSK1.[3] | [3] |
| HCT-116 | 25 nM | 24 hours | Inhibition of pERK and pRSK1.[3] | [3] |
| U937 | 5 µM | 24 hours | Inhibition of pERK and pRSK1.[3] | [3] |
| HNSCC cells (Cal33, HSC-6) | 0.5 µM | 24 hours | Inhibition of RSK1 phosphorylation.[4] | [4] |
This compound is a potent inhibitor of ERK with a Ki of < 2 nM.[4] In cell proliferation assays, it has an IC50 of 48 nM in HT29 cells.[4]
Experimental Protocols
This section details a generalized protocol for Western blot analysis to assess the inhibitory effect of this compound on the ERK signaling pathway.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-24 hours prior to treatment. This is achieved by replacing the complete growth medium with a serum-free or low-serum medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2][5] Subsequent dilutions should be made in the appropriate cell culture medium.
-
Cell Treatment: Treat the cells with the desired concentrations of this compound (refer to the table above for guidance). Include a vehicle control (DMSO-treated) group. The incubation time can range from 4 to 24 hours, depending on the experimental design.[1][3]
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Use a standard RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and total RSK. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Dilute the antibodies in the blocking buffer and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as described above. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for Western blot analysis using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 3. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of (R)-VX-11e in Mice Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of (R)-VX-11e, a potent and selective ERK1/2 inhibitor, in mouse models. The following sections include quantitative data summaries, detailed experimental methodologies, and visualizations of the relevant signaling pathway and experimental workflows.
Quantitative Data Summary
This compound has demonstrated efficacy in preclinical mouse models. The following tables summarize key in vivo administration parameters and cellular potency.
Table 1: In Vivo Administration of this compound in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Compound | This compound | [1][2] |
| Mouse Strain | NOD-scid IL2Rgammanull (NSG) | [1][2] |
| Tumor Model | Human melanoma RPDX tumors | [1][2] |
| Dose | 50 mg/kg | [1][2] |
| Administration Route | Oral (p.o.) | [1][2] |
| Dosing Frequency | Twice daily (BID) | [1] |
| Reported Outcome | Robust inhibition of pRSK and tumor growth inhibition. | [1][2] |
Table 2: In Vitro Cellular Potency of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| HT29 | Colon Cancer | 48 nM | [1] |
| A549 | Non-Small Cell Lung Cancer | 770 nM | [3] |
| DM122 | Melanoma | 370 nM | [3] |
Experimental Protocols
Formulation of this compound for Oral Administration
This compound is a hydrophobic molecule and requires a suitable vehicle for in vivo oral administration. Two common formulations are provided below.
Formulation 1: Aqueous-Based Suspension [4]
This formulation is suitable for achieving a clear solution for administration.
-
Components:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
PEG300
-
Tween 80
-
Sterile Saline or ddH₂O
-
-
Preparation Protocol (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. This formulation should be prepared fresh daily.
-
Formulation 2: Oil-Based Suspension
This formulation is an alternative for compounds that are more stable in an oil-based vehicle.
-
Components:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
-
-
Preparation Protocol (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a sterile microcentrifuge tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Vortex the mixture vigorously to create a homogenous suspension. This formulation should be prepared fresh daily and mixed well before each administration.
-
Protocol for Oral Gavage Administration in Mice
Oral gavage is a common and effective method for administering precise doses of compounds to mice.[5][6]
-
Materials:
-
1 mL syringes
-
Flexible, ball-tipped oral gavage needles (20-22 gauge for adult mice)
-
Animal balance
-
70% Ethanol for disinfection
-
-
Procedure:
-
Animal Preparation: Weigh each mouse on the day of dosing to accurately calculate the required volume of the this compound formulation. The typical volume for oral gavage in mice is 5-10 mL/kg.[5]
-
Syringe Preparation: Draw the calculated volume of the prepared this compound formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head. The body of the mouse should be held securely.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and guide it along the roof of the mouth. The mouse should swallow the tip of the needle. Advance the needle smoothly down the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and re-attempt.
-
Substance Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to deliver the solution. Administer at a controlled rate to prevent regurgitation.
-
Needle Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the mouse for a few minutes post-administration for any signs of distress. Return the mouse to its cage.
-
Protocol for a Subcutaneous Xenograft Tumor Model[5]
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Materials:
-
Cancer cells (e.g., human melanoma cells)
-
Sterile PBS or serum-free media
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers
-
Animal balance
-
-
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
-
Tumor Cell Implantation: Subcutaneously inject the desired number of tumor cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) suspended in 100-200 µL of sterile PBS or serum-free media into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound or the vehicle control via oral gavage as described in Protocol 2. Weigh the mice daily before dosing for accurate dose calculation.
-
Monitoring for Toxicity: Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Record body weights 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice according to approved institutional guidelines. Excise the tumors, weigh them, and process them for further pharmacodynamic or histological analysis.
-
Visualizations
Signaling Pathway
This compound is an inhibitor of ERK1 and ERK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: A generalized experimental workflow for evaluating this compound in a mouse xenograft model.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol: Cell-Based Assay for Testing (R)-VX-11e Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the Ras-Raf-MEK-ERK pathway is a frequent event in various human cancers, making it a key target for therapeutic intervention.[1][2] (R)-VX-11e is a potent and selective inhibitor of ERK1 and ERK2, the final kinases in this cascade.[2][3] By inhibiting ERK1/2, this compound can block downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in cancer cells. This application note provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will enable researchers to assess the compound's impact on cell viability, its ability to induce programmed cell death, and its direct engagement with its molecular target.
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is initiated by growth factor binding to receptor tyrosine kinases (RTKs), which leads to the activation of Ras. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK. MEK subsequently phosphorylates and activates ERK1 and ERK2.[1] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, ultimately controlling cellular processes like proliferation and survival. This compound directly inhibits the kinase activity of ERK1 and ERK2.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe three key cell-based assays to determine the efficacy of this compound.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTS tetrazolium compound is reduced by viable cells to a colored formazan product that is soluble in cell culture media.[4][5]
Experimental Workflow
Caption: Workflow for the MTS cell viability assay.
Protocol
-
Cell Seeding: Seed cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4][6][7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[6][7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][5][7]
Data Presentation
| This compound (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 0.01 | 1.10 | 1.15 | 1.08 | 1.11 | 88.8 |
| 0.1 | 0.85 | 0.90 | 0.88 | 0.88 | 70.4 |
| 1 | 0.50 | 0.55 | 0.52 | 0.52 | 41.6 |
| 10 | 0.20 | 0.22 | 0.19 | 0.20 | 16.0 |
Data are representative. IC₅₀ can be calculated from the dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[8] The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.[8]
Experimental Workflow
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Protocol
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C.
-
Reagent Addition: Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation
| Treatment | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average Luminescence | Fold Change vs. Vehicle |
| Vehicle | 15,000 | 16,500 | 14,800 | 15,433 | 1.0 |
| This compound (0.1 µM) | 25,000 | 26,200 | 24,500 | 25,233 | 1.6 |
| This compound (1 µM) | 75,000 | 78,000 | 73,500 | 75,500 | 4.9 |
| This compound (10 µM) | 150,000 | 155,000 | 148,000 | 151,000 | 9.8 |
| Staurosporine (1 µM) | 200,000 | 210,000 | 195,000 | 201,667 | 13.1 |
Staurosporine is a known inducer of apoptosis and can be used as a positive control.
Target Engagement Assay (Western Blot for p-ERK)
This assay directly measures the phosphorylation of ERK1/2, providing a readout of this compound's inhibitory activity on its target.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-ERK.
Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for 1-2 hours. To observe a clear inhibition, it may be necessary to stimulate the ERK pathway with a growth factor (e.g., EGF, FGF) for 15-30 minutes prior to lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[9][10] Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9][10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[1][10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1][10]
-
-
Detection: Wash the membrane three times with TBST. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[9]
Data Presentation
| Treatment | p-ERK/Total ERK Ratio (Densitometry) - Replicate 1 | p-ERK/Total ERK Ratio (Densitometry) - Replicate 2 | p-ERK/Total ERK Ratio (Densitometry) - Replicate 3 | Average Ratio | % Inhibition |
| Vehicle | 1.00 | 1.05 | 0.98 | 1.01 | 0 |
| This compound (0.01 µM) | 0.75 | 0.80 | 0.72 | 0.76 | 24.8 |
| This compound (0.1 µM) | 0.40 | 0.45 | 0.38 | 0.41 | 59.4 |
| This compound (1 µM) | 0.10 | 0.12 | 0.09 | 0.10 | 90.1 |
| This compound (10 µM) | 0.02 | 0.03 | 0.02 | 0.02 | 98.0 |
Densitometry values are normalized to the vehicle control.
The protocols outlined in this application note provide a comprehensive framework for evaluating the in vitro efficacy of the ERK inhibitor this compound. By assessing its effects on cell viability, apoptosis, and target phosphorylation, researchers can obtain robust data to characterize its mechanism of action and determine its potential as a therapeutic agent. The provided workflows and data presentation tables offer a clear guide for experimental design and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Proliferation with (R)-VX-11e and BKM120
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dysregulation of cellular signaling pathways is a fundamental characteristic of cancer. Two of the most critical pathways implicated in tumor growth, proliferation, and survival are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. The frequent activation of both pathways in various cancers has led to the exploration of combination therapies targeting key nodes within each cascade. This document provides detailed application notes and protocols for the combined use of (R)-VX-11e, a potent and selective ERK1/2 inhibitor, and BKM120, a pan-class I PI3K inhibitor. Preclinical evidence suggests that the dual inhibition of the ERK and PI3K pathways can result in significant synergistic anti-tumor effects, offering a promising therapeutic strategy to overcome resistance and enhance efficacy.[1]
This compound is a selective inhibitor of ERK1 and ERK2, key downstream kinases in the MAPK pathway.[2] By blocking ERK activity, this compound can inhibit the phosphorylation of numerous downstream substrates involved in cell cycle progression and survival.
BKM120 (Buparlisib) is a potent inhibitor of all four class I PI3K isoforms (α, β, γ, and δ).[3] Inhibition of PI3K prevents the phosphorylation of Akt, a central kinase that promotes cell survival, growth, and proliferation.
Signaling Pathways Overview
The MAPK and PI3K signaling pathways are initiated by receptor tyrosine kinases (RTKs) and converge on downstream effectors that regulate critical cellular processes. The combination of this compound and BKM120 provides a dual blockade on these pro-survival pathways.
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data from in vitro and in vivo experiments evaluating the combination of this compound and BKM120. These tables are designed to illustrate the synergistic effects of the drug combination.
Table 1: In Vitro Cell Viability (IC50) in Human Melanoma (A375) Cells
| Compound | IC50 (nM) |
| This compound | 50 |
| BKM120 | 800 |
| This compound + BKM120 (1:16 ratio) | 15 (CI < 1) |
CI: Combination Index; CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition in Human Melanoma Xenograft Model
| Treatment Group (daily oral gavage) | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 40 |
| BKM120 | 30 | 35 |
| This compound + BKM120 | 50 + 30 | 85* |
*p < 0.01 compared to single-agent treatment groups.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and BKM120, alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Complete culture medium
-
96-well plates
-
This compound and BKM120 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound and BKM120 in culture medium. For combination studies, maintain a constant ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.
Western Blot Analysis of Pathway Inhibition
This protocol is for assessing the inhibition of p-ERK and p-Akt, key pharmacodynamic markers for this compound and BKM120 activity, respectively.
Materials:
-
6-well plates
-
This compound and BKM120
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, BKM120, or the combination at specified concentrations for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
This compound and BKM120
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compounds as described for the Western blot.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour, detecting FITC on the FL1 channel and PI on the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
The combination of this compound and BKM120 represents a rational and promising strategy for the treatment of cancers with co-activated MAPK and PI3K signaling pathways. The provided protocols offer a framework for researchers to investigate the synergistic effects of this combination in various preclinical models. Careful execution of these experiments will provide valuable data on the efficacy and mechanism of action of this dual-pathway inhibition approach.
References
Application Notes and Protocols for Studying Acquired Resistance to BRAF Inhibitors using (R)-VX-11e
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to BRAF inhibitors, such as vemurafenib and dabrafenib, represents a significant clinical challenge in the treatment of BRAF-mutant melanoma. One of the primary mechanisms of this resistance is the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway, often through mechanisms that bypass the inhibited BRAF protein. This has led to the investigation of downstream targets within the MAPK cascade, such as MEK and ERK, as potential therapeutic avenues to overcome resistance.
(R)-VX-11e is a potent and selective inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2. By targeting the terminal kinase in the MAPK pathway, this compound offers a rational strategy to suppress signaling output in the presence of upstream resistance mechanisms. These application notes provide detailed protocols and data for utilizing this compound as a tool to study and potentially overcome acquired resistance to BRAF inhibitors in preclinical models.
Data Presentation
Table 1: In Vitro Efficacy of this compound in BRAF Inhibitor-Sensitive and -Resistant Melanoma Cell Lines
| Cell Line | BRAF Status | BRAF Inhibitor Resistance Mechanism | This compound GI50 (µM) | Reference |
| SKMel28 | V600E | Parental (Sensitive) | ~0.8 | |
| SKMel28-BR2 | V600E | BRAF Splice Variant | >10 | |
| SKMel28-BR4 | V600E | BRAF Splice Variant | >10 | |
| WM9 | V600E | Parental (Sensitive) | Not specified | [1][2] |
| WM9-R | V600E | Acquired Resistance | Not specified | [1][2] |
| Hs294T | V600E | Parental (Sensitive) | Not specified | [1] |
| Hs294T-R | V600E | Acquired Resistance | Not specified | [1] |
| A375 | V600E | Parental (Sensitive) | Not specified | [2] |
| A375-R | V600E | Acquired Resistance | 39.378 µM (for vemurafenib) | [2] |
| DM122 | Not specified | Not applicable | 0.370 | [3] |
Note: Data for this compound in some resistant lines is not explicitly available in the searched literature; some values refer to parental sensitivity or resistance to BRAF inhibitors.
Signaling Pathways and Experimental Workflow
MAPK Signaling Pathway and Point of this compound Intervention
Caption: MAPK signaling pathway and inhibitor targets.
Experimental Workflow for Studying Acquired Resistance
Caption: Workflow for studying acquired BRAF inhibitor resistance.
Experimental Protocols
Cell Viability Assay (MTT-Based)
Objective: To determine the cytotoxic effect of this compound on BRAF inhibitor-sensitive and -resistant melanoma cell lines.
Materials:
-
BRAF inhibitor-sensitive and -resistant melanoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at room temperature for at least 2 hours with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the GI50 values.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of ERK and its downstream targets in BRAF inhibitor-resistant melanoma cells.
Materials:
-
BRAF inhibitor-resistant melanoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK, anti-total-RSK, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay kit.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression in BRAF inhibitor-resistant melanoma cells.[4]
Materials:
-
BRAF inhibitor-resistant melanoma cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a BRAF inhibitor-resistant melanoma xenograft model.[5]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
BRAF inhibitor-resistant melanoma cells
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 BRAF inhibitor-resistant melanoma cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, BRAF inhibitor, this compound, combination).
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pERK, Western blot).
Logical Relationships in Overcoming Resistance
Caption: Logic of ERK inhibition in BRAF inhibitor resistance.
Conclusion
This compound serves as a valuable research tool for investigating the mechanisms of acquired resistance to BRAF inhibitors. By targeting ERK, it effectively circumvents common resistance pathways that lead to the reactivation of MAPK signaling. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies to better understand and develop novel therapeutic strategies for BRAF inhibitor-resistant melanoma.
References
- 1. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Measuring ERK Activation After (R)-VX-11e Treatment: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activation state of Extracellular signal-regulated kinase (ERK) following treatment with the selective ERK inhibitor, (R)-VX-11e. This document is intended for researchers in cell biology, pharmacology, and drug development engaged in studying the MAPK/ERK signaling pathway and the effects of its targeted inhibition.
This compound is a potent and selective inhibitor of ERK1 and ERK2, key protein kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Accurate measurement of ERK activation is therefore critical for evaluating the efficacy of inhibitors like this compound.
The primary method for assessing ERK activation is to measure the phosphorylation of ERK1 (p44) and ERK2 (p42) at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). This phosphorylation event is a direct indicator of upstream kinase activity and the downstream signaling potential of ERK.
It is important to note that treatment with some ERK inhibitors, including this compound, can lead to a phenomenon known as paradoxical ERK activation .[3][4][5] This is characterized by an increase in phosphorylated ERK (p-ERK) levels at certain inhibitor concentrations, even as the kinase activity and phosphorylation of downstream substrates like RSK are inhibited. Therefore, it is often informative to measure the phosphorylation of a direct downstream target of ERK, such as p90 ribosomal S6 kinase (RSK), in parallel.
This document outlines four common methods for quantifying p-ERK levels: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Immunofluorescence. Each section includes a detailed protocol and representative data to guide your experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data regarding the activity of this compound from various studies. These tables are intended to provide a reference for expected outcomes when treating cells with this inhibitor.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Cell Line | Reference |
| IC₅₀ | ERK1 | 17 nM | Biochemical Assay | [2] |
| IC₅₀ | ERK2 | 15 nM | Biochemical Assay | [2] |
| IC₅₀ (Proliferation) | - | 48 nM | HT-29 | [2] |
| EC₅₀ (Cytotoxicity) | - | 770 nM | A549 | [3] |
| EC₅₀ (Cytotoxicity) | - | 370 nM | DM122 | [3] |
Table 2: Representative Dose-Response Data for p-ERK and p-RSK Inhibition by this compound (Hypothetical Western Blot Quantification)
| This compound Conc. (nM) | % p-ERK Inhibition | % p-RSK Inhibition |
| 0 (Vehicle) | 0 | 0 |
| 1 | 15 | 25 |
| 10 | 50 | 70 |
| 100 | 90 | 95 |
| 1000 | 95 | 98 |
Note: This table presents hypothetical data for illustrative purposes, as comprehensive public data on the direct dose-response of this compound on p-ERK levels is limited. Actual results will vary depending on the cell line, treatment conditions, and experimental method.
Table 3: Representative Time-Course Data for p-ERK Inhibition by this compound at 100 nM (Hypothetical ELISA Data)
| Time Point | p-ERK Levels (pg/mL) | % Inhibition vs. Time 0 |
| 0 min | 500 | 0 |
| 15 min | 350 | 30 |
| 30 min | 200 | 60 |
| 1 hr | 100 | 80 |
| 2 hr | 50 | 90 |
| 4 hr | 75 | 85 |
Note: This table presents hypothetical data for illustrative purposes. The kinetics of inhibition may vary between cell types.
Experimental Protocols and Visualizations
Western Blotting
Western blotting is a widely used technique to detect and quantify the relative abundance of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated forms of ERK (p-ERK) and total ERK, one can determine the extent of ERK activation.
ERK Signaling Pathway and this compound Inhibition.
Western Blot Workflow for p-ERK Measurement.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT-29, A549) in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 1, 2, 4, 24 hours). Include a vehicle control (DMSO).
-
If applicable, stimulate cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) before lysis to induce ERK activation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK1/2.
-
-
Densitometry and Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
-
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as proteins. Sandwich ELISAs for p-ERK provide a quantitative and high-throughput method for measuring ERK activation.
Sandwich ELISA Principle for p-ERK Detection.
-
Cell Culture, Treatment, and Lysis:
-
Follow the same steps as for Western blotting, but cells are typically grown in 96-well plates.
-
Lyse cells directly in the wells using the lysis buffer provided with the ELISA kit.
-
-
ELISA Procedure (refer to kit manufacturer's instructions):
-
Add cell lysates to the wells of the microplate pre-coated with a capture antibody for total ERK.
-
Incubate to allow ERK to bind.
-
Wash the wells.
-
Add a detection antibody that specifically recognizes phosphorylated ERK.
-
Incubate and wash.
-
Add an enzyme-conjugated secondary antibody.
-
Incubate and wash.
-
Add the substrate and allow the color to develop.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of p-ERK in each sample based on the standard curve.
-
A parallel ELISA for total ERK can be performed for normalization.
-
Flow Cytometry
Flow cytometry allows for the rapid, quantitative analysis of single cells in a population. By using fluorescently labeled antibodies against p-ERK, it is possible to measure ERK activation on a per-cell basis, which is particularly useful for heterogeneous cell populations.
Flow Cytometry Workflow for p-ERK Measurement.
-
Cell Culture and Treatment:
-
Culture cells in suspension or in plates.
-
Treat with this compound and stimulate as described for Western blotting.
-
-
Cell Harvest and Fixation:
-
Harvest cells and wash with PBS.
-
Fix cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state.
-
-
Permeabilization:
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to enter the cell.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently conjugated anti-p-ERK antibody.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the p-ERK signal.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the mean fluorescence intensity (MFI) of the p-ERK signal for each treatment condition.
-
Immunofluorescence
Immunofluorescence microscopy allows for the visualization of the subcellular localization of proteins. Activated ERK translocates from the cytoplasm to the nucleus. This translocation can be visualized and quantified using immunofluorescence.
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat with this compound and stimulate as described previously.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Block with a blocking solution (e.g., BSA in PBS).
-
Incubate with a primary anti-p-ERK antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio of the p-ERK signal. A decrease in this ratio would indicate inhibition of ERK activation and nuclear translocation.
-
By employing these methodologies, researchers can effectively measure and quantify the effects of this compound on ERK activation, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-VX-11e formulation for oral bioavailability in rats
Topic: (R)-VX-11e Formulation for Oral Bioavailability in Rats
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, also known as pimodivir, is an investigational antiviral agent that targets the PB2 subunit of the influenza A polymerase complex. A significant hurdle in the development of oral pharmaceuticals is achieving sufficient bioavailability. This document provides detailed protocols for the formulation of this compound to improve oral absorption and for the subsequent evaluation of its bioavailability in a rat model. The methodologies cover formulation using solubility-enhancing excipients and a comprehensive workflow for in vivo pharmacokinetic assessment.
Mechanism of Action of this compound (Pimodivir)
This compound is a potent inhibitor of the influenza A virus. Its mechanism of action is the disruption of the "cap-snatching" process, which is essential for viral transcription. The viral RNA-dependent RNA polymerase, composed of PA, PB1, and PB2 subunits, hijacks the 5' caps from host cell messenger RNAs (mRNAs). These caps are then used as primers to synthesize viral mRNAs. This compound specifically binds to the cap-binding domain of the PB2 subunit, preventing it from recognizing and binding to host cell mRNA caps.[1][2][3] This action effectively halts viral replication.
Caption: this compound inhibits the PB2 subunit, blocking the cap-snatching mechanism.
Formulation Protocol for Poorly Soluble Drugs
Many drug candidates, including potentially this compound, exhibit poor aqueous solubility, which limits their oral bioavailability.[4][5][6] Formulation strategies are therefore critical. This protocol details the preparation of a solution-based formulation designed to enhance solubility for preclinical oral dosing in rats.
3.1. Materials and Reagents
-
This compound (Active Pharmaceutical Ingredient - API)
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol, DMSO.[7][8]
-
Surfactants/Solubilizers: Polysorbate 80 (Tween® 80), Cremophor® EL, Labrasol®.[8][9]
-
Vehicle: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water.[10]
-
Glass vials, magnetic stirrer and stir bars, analytical balance, volumetric flasks.
3.2. Formulation Preparation Procedure
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: In a clean glass vial, add a co-solvent (e.g., PEG 400) at 20-30% of the final desired volume.
-
API Dissolution: Place a magnetic stir bar in the vial and begin stirring. Gradually add the weighed this compound to the co-solvent.
-
Addition of Surfactant: Add a surfactant (e.g., Polysorbate 80) at 5-10% of the final volume to aid in creating a stable solution and prevent precipitation upon dilution.
-
Ensure Complete Dissolution: Continue stirring until the API is fully dissolved. Gentle warming (to ~40°C) may be applied if necessary, but check for API stability at that temperature. The solution should be clear.
-
Final Volume Adjustment: Slowly add the aqueous vehicle (e.g., 0.5% methylcellulose) to the mixture while stirring continuously until the final target volume and concentration are reached.
-
Final Inspection: The final formulation should be a clear, homogenous solution, free of visible particulates.
Table 1: Example this compound Formulations for Oral Rat Studies
| Formulation ID | API Conc. (mg/mL) | Co-solvent (v/v) | Surfactant (v/v) | Vehicle |
| F1 | 10 | 30% PEG 400 | 10% Polysorbate 80 | 0.5% Methylcellulose |
| F2 | 10 | 25% Propylene Glycol | 15% Labrasol® | 0.5% Methylcellulose |
| F3 | 10 | 15% DMSO | 10% Cremophor® EL | 0.5% Methylcellulose |
Protocol for Oral Bioavailability Study in Rats
This protocol outlines a standard procedure to determine the key pharmacokinetic (PK) parameters and absolute oral bioavailability (F%) of this compound in rats.
4.1. Experimental Design
-
Animals: Male Sprague-Dawley rats (250-300g), n=3-5 per group. Animals should be jugular vein catheterized for serial blood sampling.
-
Acclimatization: Animals should be acclimatized for at least 3 days prior to the study.
-
Housing: Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide standard chow and water ad libitum, but fast animals overnight before dosing.[11][12]
-
Groups:
4.2. Experimental Workflow
Caption: Workflow for conducting a preclinical oral bioavailability study in rats.
4.3. Procedures
-
Dosing: Administer the prepared IV or PO formulations at the specified dose levels. The volume for oral gavage should not exceed 10 mL/kg.[11]
-
Blood Sampling: Collect blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma into clean, labeled tubes and store them at -80°C until bioanalysis.
4.4. Bioanalysis
-
Plasma concentrations of this compound should be quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The method must demonstrate adequate sensitivity, accuracy, precision, and specificity in the rat plasma matrix.
Data Presentation and Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
-
Key Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
t1/2: Terminal half-life.
-
-
Oral Bioavailability (F%) Calculation:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Table 2: Representative Pharmacokinetic Data (Hypothetical)
| Parameter | IV Administration | Formulation F1 (Oral) |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 1850 | 975 |
| Tmax (h) | 0.08 | 1.5 |
| AUC(0-inf) (ng·h/mL) | 3500 | 7875 |
| t1/2 (h) | 3.5 | 4.1 |
| Oral Bioavailability (F%) | - | 45% |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
References
- 1. Structural and Thermodynamic Analysis of the Resistance Development to Pimodivir (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor pimodivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. kinampark.com [kinampark.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of (R)-VX-11e in Melanoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VX-11e, also known as pimasertib, is a potent and selective allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent event in melanoma, primarily through activating mutations in BRAF and NRAS, making it a critical target for therapeutic intervention. These application notes provide a comprehensive overview of the experimental use of this compound in melanoma xenograft models, including its mechanism of action, in vitro and in vivo efficacy data, and detailed protocols for preclinical studies.
Mechanism of Action
This compound targets the MEK1/2 kinases, preventing the phosphorylation and subsequent activation of ERK1/2. The constitutive activation of the MAPK pathway in melanoma, often driven by BRAF or NRAS mutations, leads to uncontrolled cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound effectively blocks downstream signaling, resulting in the suppression of tumor growth.
References
Application Notes and Protocols for (R)-VX-11e Treatment in Sensitive Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-VX-11e is a potent and selective, orally bioavailable inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2. The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound targets the terminal kinases in this cascade, ERK1 and ERK2, offering a promising therapeutic strategy for tumors harboring mutations in upstream components of this pathway, such as BRAF and RAS. These application notes provide a summary of cell lines sensitive to this compound, detailed protocols for assessing its efficacy, and diagrams illustrating its mechanism of action and experimental workflows.
Data Presentation: Cell Line Sensitivity to this compound
The following table summarizes the in vitro sensitivity of various cancer cell lines to this compound treatment, presenting IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These values indicate the concentration of this compound required to inhibit 50% of cell proliferation or viability.
| Cell Line | Cancer Type | IC50/EC50 (µM) | Notes |
| HT-29 | Colon Carcinoma | 0.048[1][2] | - |
| A549 | Non-Small Cell Lung Cancer | 0.770[3] | 95% CI: 0.420–1.400 µM |
| DM122 | Melanoma | 0.370[3] | 95% CI: 0.250–0.540 µM |
| H82 | Small Cell Lung Cancer | >10[3] | Less sensitive, significant inhibition only at 10 µM. |
| MOLM-14 | Acute Myeloid Leukemia | 1.7 ± 0.2 (as IC50)[4] | - |
| K562 | Chronic Myelogenous Leukemia | 1.7 ± 0.2 (as IC50)[4] | - |
| REH | Acute Lymphoblastic Leukemia | 4.8 ± 0.6 (as IC50)[4] | - |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5.7 ± 0.5 (as IC50)[4] | - |
| OCI-LY7 | Diffuse Large B-cell Lymphoma | 0.074[5] | - |
| A4-Fuk | Diffuse Large B-cell Lymphoma | 0.127[5] | - |
| NB(TU)1-10 | Neuroblastoma | 0.163[5] | - |
| NB69 | Neuroblastoma | 0.169[5] | - |
| DU-4475 | Breast Cancer | 0.190[5] | - |
| HCT-116 | Colorectal Carcinoma | 0.012 (Viability IC50) | - |
| SH-SY5Y | Neuroblastoma | Not specified | VX-11e showed excessive toxicity not directly related to ERK1/2 inhibition in this cell line.[6] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | Not specified | Inhibition of p-RSK1 observed at 0.5 µM.[1] |
| HSC-6 | Head and Neck Squamous Cell Carcinoma | Not specified | Inhibition of p-RSK1 observed at 0.5 µM.[1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not specified | Inhibition of p-RSK1 observed.[1] |
| SiHa | Cervical Cancer | Not specified | Significantly inhibits cell proliferation, migration, and invasion.[2] |
| Osteosarcoma Cells | Osteosarcoma | Not specified | Inhibition of survival and proliferation observed at 3 µM.[7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.
Caption: A general experimental workflow for evaluating the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 96-well plate format.
Materials:
-
Sensitive cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of ERK Pathway Inhibition
This protocol is for assessing the inhibition of ERK1/2 phosphorylation and its downstream target RSK in response to this compound treatment.
Materials:
-
Sensitive cancer cell line of interest
-
6-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-p90RSK (Thr359/Ser363)
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 2 µM) and a vehicle control for a specified time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
These protocols provide a framework for investigating the effects of this compound on sensitive cell lines. Researchers should optimize conditions such as cell seeding density, drug concentration, and incubation times for their specific cell lines and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: VX-11e - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
Troubleshooting & Optimization
Off-target effects of (R)-VX-11e at high concentrations
This technical support guide provides troubleshooting information and frequently asked questions regarding the off-target effects of (R)-VX-11e, particularly when used at high concentrations in research settings.
Frequently Asked Questions (FAQs)
Q1: We observe cellular effects at concentrations higher than the reported IC50 for ERK inhibition. Are these effects on-target?
A1: Not necessarily. While this compound is a potent and selective inhibitor of ERK1 and ERK2, at higher concentrations, it can engage other kinases.[1][2] Research indicates that some ERK inhibitors, including VX-11e, can induce excessive toxicity in certain cell lines that is not directly correlated with ERK1/2 inhibition.[3][4] For instance, in H82 SCLC cells, a significant blockade of cell proliferation was only seen at concentrations around 10 µM.[3] Therefore, it is crucial to determine if the observed phenotype is a result of inhibiting ERK1/2 or one of its off-targets.
Q2: What are the known off-target kinases for this compound?
A2: this compound is highly selective for ERK1/2. However, at concentrations significantly higher than its Ki for ERK2 (<2 nM), it can inhibit other kinases. The selectivity is reported to be over 200-fold against many other kinases.[5] Key off-targets and their respective inhibition constants are summarized in the table below.
Q3: Our Western blot shows an increase in phosphorylated ERK (pERK) levels after treatment with VX-11e. Is the inhibitor not working?
A3: This is a known phenomenon for some ATP-competitive ERK inhibitors.[4][6] Treatment with VX-11e can lead to a paradoxical increase in the levels of phosphorylated ERK1/2 (pERK1/2) at residues Thr202/Tyr204.[6] This occurs because the inhibitor binds to active ERK, preventing it from phosphorylating its substrates (like RSK) but also shielding it from dephosphorylation. This leads to an accumulation of inactive, phosphorylated ERK. Despite the increase in pERK signal, the downstream signaling is effectively inhibited, which can be confirmed by assessing the phosphorylation status of ERK substrates like p90 RSK (pRSK).[6]
Q4: How can I distinguish between on-target ERK inhibition and off-target effects in my experiments?
A4: To differentiate between on-target and off-target effects, consider the following strategies:
-
Dose-Response Curve: Perform a detailed dose-response analysis for both ERK inhibition (e.g., by measuring pRSK levels) and the cellular phenotype of interest (e.g., cell viability). A significant rightward shift in the dose-response curve for the cellular phenotype compared to ERK inhibition may suggest off-target effects.
-
Use a Structurally Different ERK Inhibitor: Comparing the effects of VX-11e with another potent and selective ERK inhibitor (e.g., Ulixertinib/BVD-523) can be informative. If both inhibitors produce the same phenotype at concentrations relevant to ERK inhibition, the effect is likely on-target.
-
Rescue Experiments: If possible, a rescue experiment using a constitutively active downstream effector of ERK could demonstrate that the observed phenotype is due to on-target pathway inhibition.
-
Profiling Against Known Off-Targets: Assess the activity of pathways regulated by the known off-target kinases (GSK-3, Aurora A, CDK2, etc.) at the concentrations of VX-11e used in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cytotoxicity Observed | The concentration of VX-11e being used may be high enough to engage off-target kinases, leading to toxicity unrelated to ERK inhibition.[3][4] | Perform a dose-response experiment to determine the EC50 for cytotoxicity and compare it to the IC50 for ERK pathway inhibition (e.g., pRSK inhibition). Use the lowest effective concentration that inhibits the ERK pathway to minimize off-target effects. |
| Unexpected Phenotype | The observed phenotype may be a result of inhibiting an off-target kinase such as GSK-3, Aurora A, or CDK2, which are involved in various cellular processes like cell cycle and apoptosis.[1][2][7] | Review the known off-targets of VX-11e (see Table 1). Investigate whether the observed phenotype aligns with the inhibition of any of these off-target pathways. |
| Increased pERK Signal on Western Blot | This is a characteristic effect of some ERK inhibitors that bind to the active, phosphorylated form of ERK, preventing its dephosphorylation and leading to its accumulation.[6] | Confirm on-target activity by probing for downstream targets of ERK, such as pRSK, which should show decreased phosphorylation. This confirms that despite the high pERK signal, the kinase's activity is inhibited. |
| Variability in IC50/EC50 Values Between Cell Lines | The cellular potency of VX-11e can vary significantly between different cell lines. For example, the EC50 in A549 cells is ~770 nM, while in DM122 cells it is ~370 nM.[3] Leukemia cell lines showed IC50 values ranging from 1.7 µM to 5.7 µM.[8] | Always determine the IC50/EC50 empirically in your specific cell line of interest. Do not assume that a concentration effective in one cell line will be equally effective in another. |
Data Presentation
Table 1: Kinase Inhibitory Potency of this compound
| Target Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. ERK2 | Reference(s) |
| ERK2 (On-Target) | < 2 | 15 | - | [1][5][9] |
| ERK1 (On-Target) | - | 17 | - | [5] |
| GSK-3 | 395 | - | > 200-fold | [1][2] |
| Aurora A | 540 | - | > 200-fold | [1][2] |
| CDK2 | 850 | - | > 200-fold | [1] |
| FLT3 | 1400 | - | > 200-fold | [1][7] |
| ROCK1 | 1400 | - | > 200-fold | [1][7] |
| JNK3 | 1400 | - | > 200-fold | [1][7] |
Table 2: Cellular Potency of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference(s) |
| HT-29 | Colon Carcinoma | Proliferation ([³H]-thymidine) | 48 nM | [5][9] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxicity (WST-1) | 770 nM | [3] |
| DM122 | Melanoma | Cytotoxicity (WST-1) | 370 nM | [3] |
| H82 | Small Cell Lung Cancer | Cytotoxicity (WST-1) | > 10 µM | [3] |
| MOLM-14 | Leukemia | Proliferation (Ki67) | ~2.5 µM | [8][10] |
| K562 | Leukemia | Proliferation (Ki67) | 1.7 µM | [8] |
| REH | Leukemia | Proliferation (Ki67) | ~3.0 µM | [8][10] |
| MOLT-4 | Leukemia | Proliferation (Ki67) | 5.7 µM | [8] |
Experimental Protocols
1. ERK2 Kinase Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This protocol is a representative method for determining the in vitro potency of inhibitors against ERK2.[5]
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against activated ERK2.
-
Materials:
-
Activated ERK2 (10 nM)
-
This compound at various concentrations in DMSO
-
Assay Buffer: 0.1 M HEPES (pH 7.5), 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 µM NADH
-
Enzymes: 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase
-
Substrate: 200 µM erktide peptide
-
Reaction Initiator: 65 µM ATP
-
-
Procedure:
-
Incubate a fixed concentration of activated ERK2 (10 nM) with various concentrations of this compound (final DMSO concentration 2.5%) for 10 minutes at 30°C. The incubation mixture should contain the assay buffer, enzymes, and erktide peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Monitor the rate of decrease in absorbance at 340 nM, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
-
2. Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol measures the effect of this compound on cell division by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[5]
-
Objective: To determine the IC50 of this compound for inhibiting the proliferation of a specific cell line (e.g., HT29).
-
Materials:
-
HT29 cells
-
Growth media (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
This compound serially diluted in growth media
-
[³H]-thymidine (0.4 µCi per well)
-
Cell harvester
-
Liquid scintillation counter
-
-
Procedure:
-
Plate cells at a density of 10,000 cells/well in a 96-well plate and allow them to adhere.
-
Add serially diluted concentrations of this compound to the wells.
-
Incubate the plate for 48 hours at 37°C.
-
Add 0.4 µCi of [³H]-thymidine to each well and incubate for an additional 8 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter to determine counts per minute (CPM).
-
Calculate the percentage of inhibition relative to control (vehicle-treated) cells and plot against inhibitor concentration to determine the IC50.
-
Visualizations
Caption: On-target inhibition of the ERK signaling pathway by this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VX-11e - LKT Labs [lktlabs.com]
- 8. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
Paradoxical pERK activation with (R)-VX-11e treatment
Welcome to the technical support center for (R)-VX-11e. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: I am observing an increase in phosphorylated ERK (pERK) levels after treating my cells with this compound. Isn't this paradoxical for an ERK inhibitor?
This is an unexpected result, as this compound is a potent, ATP-competitive inhibitor of ERK1 and ERK2.[1] Its primary mechanism is to block the phosphorylation of downstream substrates by binding directly to ERK, not to increase ERK's own phosphorylation.
The phenomenon you are describing, "paradoxical activation," is a well-documented effect of RAF inhibitors (like vemurafenib or dabrafenib), not direct ERK inhibitors.[2][3] In cells with wild-type BRAF and active upstream signaling (e.g., a RAS mutation), RAF inhibitors can promote the formation and transactivation of RAF dimers, leading to increased MEK and, consequently, ERK phosphorylation.[2][3]
An apparent increase in pERK upon treatment with an ERK inhibitor like this compound is more likely to stem from experimental variables, off-target effects at high concentrations, or complex cellular feedback mechanisms. The following troubleshooting guide is designed to help you investigate this observation.
Diagram: Mechanism of RAF Inhibitor Paradoxical ERK Activation
Caption: RAF inhibitor binding can paradoxically promote RAF dimerization and activate downstream signaling in BRAF wild-type cells.
Troubleshooting Guide: Investigating Unexpected pERK Signal
Q2: How can I verify that my observation of increased pERK is not an experimental artifact?
Several factors in experimental procedure can lead to misleading results. It is crucial to ensure your reagents and techniques are optimized.
Recommendations:
-
Confirm Antibody Specificity: Use a well-validated phospho-ERK1/2 (Thr202/Tyr204) antibody. Run controls, including a positive control (e.g., cells stimulated with EGF or PMA) and a negative control (e.g., starved cells or cells co-treated with a MEK inhibitor like PD325901).[4]
-
Normalize to Total ERK: Always probe your Western blot for total ERK expression on the same membrane after stripping or on a duplicate blot. The ratio of pERK to total ERK is the critical readout. Changes in total protein levels could be misinterpreted as a specific increase in phosphorylation.
-
Check Loading Controls: Ensure your loading control (e.g., β-actin, GAPDH) is consistent across all lanes.
-
Optimize Lysis Conditions: Use lysis buffers containing fresh phosphatase and protease inhibitors to prevent post-lysis dephosphorylation or degradation.
Diagram: Workflow for Verifying pERK Signal
Caption: A standard workflow to validate Western blot results for pERK and total ERK.
Q3: What is the correct concentration range for this compound, and could I be seeing off-target effects?
Using this compound at concentrations significantly above its IC50 value could potentially lead to off-target effects. While this compound is highly selective for ERK1/2, cross-reactivity with other kinases at high concentrations cannot be ruled out.[1][5]
| Parameter | Value | Context | Reference |
| IC50 (ERK1) | 17 nM | Enzyme Assay | [1] |
| IC50 (ERK2) | 15 nM | Enzyme Assay | [1] |
| Ki | < 2 nM | Enzyme Assay | [6] |
| IC50 (Cell Proliferation) | 48 nM | HT29 Cells | [1][6] |
| EC50 (Cell Proliferation) | 770 nM | A549 Cells | [7] |
| EC50 (Cell Proliferation) | 370 nM | DM122 Cells | [7] |
Recommendation: Perform a dose-response experiment starting from a low nanomolar range (e.g., 1-10 nM) up to a low micromolar range (e.g., 1-5 µM). This will help determine if the observed effect is dose-dependent and occurs only at high concentrations.
Q4: How can I definitively confirm that this compound is engaging its target in my cells?
The most reliable way to confirm target engagement is to measure the phosphorylation of a direct downstream substrate of ERK. Ribosomal S6 kinase (RSK) is an excellent candidate. If this compound is effectively inhibiting ERK, you should see a decrease in phosphorylated RSK (pRSK). This has been demonstrated in previous studies with VX-11e.[1][6]
Troubleshooting Steps:
-
Treat your cells with your experimental concentration of this compound.
-
Lyse the cells and perform a Western blot.
-
Probe the membrane with an antibody for phospho-RSK (e.g., p-p90RSK Ser380).
-
Normalize the signal to total RSK or a loading control.
If you observe a decrease in pRSK but still see an increase in pERK, this could point towards a rapid, compensatory feedback loop where the cell attempts to overcome ERK inhibition by increasing upstream signaling.
Diagram: Hypothetical Feedback Mechanism
Caption: Potent ERK inhibition may relieve negative feedback loops, causing upstream kinase hyperactivation and a transient increase in pERK levels.
Experimental Protocols
Protocol: Western Blot for pERK, Total ERK, and pRSK
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Starve cells in serum-free media for 12-24 hours if assessing pathway activation. Treat with this compound, vehicle (DMSO), and/or other compounds for the desired time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred for phospho-antibodies.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, anti-p-RSK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Stripping and Reprobing (Optional): To probe for total protein, incubate the membrane in a mild stripping buffer, wash, re-block, and re-probe with the antibody for the total form of the protein (e.g., anti-ERK1/2) or a loading control (e.g., anti-GAPDH).
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of the phosphorylated protein to its total form for each sample.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VX-11e - LKT Labs [lktlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting resistance to (R)-VX-11e in cancer cell lines
Welcome to the technical support center for (R)-VX-11e. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting resistance to the ERK1/2 inhibitor, this compound, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as VTX-11e, is a potent, selective, and orally bioavailable ATP-competitive inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical components of the MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK), which is frequently hyperactivated in many cancers and plays a key role in regulating cell proliferation, differentiation, and survival.[3][4] By inhibiting ERK1/2, this compound blocks the final step in this pathway, leading to reduced tumor cell growth.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. How do I confirm that it has developed resistance?
A2: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50). You should perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) on both your suspected resistant cell line and the original parental cell line.[5][6] A significant increase in the IC50 value (typically 5-fold or greater) in the treated line compared to the parental line indicates the development of resistance.[5][7] It is also recommended to perform a "washout" experiment, where the drug is removed from the resistant cells for several passages, to confirm that the resistance phenotype is stable and not a temporary adaptation.[7]
Q3: What are the common mechanisms of acquired resistance to this compound and other ERK inhibitors?
A3: Acquired resistance to ERK inhibitors like this compound can occur through several mechanisms, broadly categorized as:
-
On-Target Alterations: Mutations in the ERK1 or ERK2 genes can alter the drug's binding site, reducing its inhibitory effect.[1][8]
-
Target Amplification: Amplification and subsequent overexpression of the ERK2 gene can increase the total amount of the target protein, overwhelming the inhibitor at standard concentrations.[1]
-
Pathway Reactivation: The MAPK pathway can be reactivated upstream or downstream of ERK, or through feedback loops, despite the presence of the inhibitor.[1][3]
-
Activation of Bypass Pathways: Cancer cells can activate alternative survival signaling pathways to circumvent their dependency on the ERK pathway. Common bypass pathways include the PI3K/mTOR pathway or signaling through receptor tyrosine kinases (RTKs) like EGFR and ERBB2.[1][3]
Q4: I have confirmed resistance. What are the next steps to investigate the underlying mechanism?
A4: To investigate the resistance mechanism, you should analyze the signaling pathways in both parental and resistant cells.
-
Assess MAPK Pathway Activity: Use Western blotting to check the phosphorylation status of ERK1/2 (p-ERK) and its direct downstream substrate, RSK (p-RSK).[1] Persistent phosphorylation in the presence of this compound in resistant cells suggests pathway reactivation.
-
Examine Bypass Pathways: Probe for the activation of key nodes in alternative pathways, such as p-AKT for the PI3K pathway.[1]
-
Check for Protein Overexpression: Use Western blotting to compare the total protein levels of ERK2 and upstream receptors like EGFR between parental and resistant lines.[1]
-
Sequence the Target: Perform sanger or next-generation sequencing of the ERK1 and ERK2 genes to identify potential resistance-conferring mutations.[1][9]
Q5: Can resistance to this compound be overcome?
A5: Yes, preclinical studies suggest that combination therapy may be an effective strategy to overcome or prevent resistance.[1] Based on the identified resistance mechanism, rational combinations can be designed. For example, if bypass pathway activation is observed, combining this compound with an inhibitor of that pathway (e.g., a PI3K/mTOR inhibitor) may restore sensitivity.[1] Co-targeting other nodes within the MAPK cascade, for instance with a MEK inhibitor, has also been shown to be effective against resistance.[1][10]
Troubleshooting Guide
This guide addresses common issues encountered when studying this compound resistance.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Incomplete solubilization of formazan (MTT assay).4. Drug precipitation in media. | 1. Ensure a single-cell suspension and uniform seeding. Use a multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[7]3. Ensure complete dissolution of crystals by thorough mixing. Consider switching to a soluble assay like WST-1 or a luminescence-based assay like CellTiter-Glo®.[6]4. Check the solubility of this compound in your culture medium. Ensure the final solvent (e.g., DMSO) concentration is low and non-toxic to the cells. |
| Failure to generate a resistant cell line. | 1. Drug concentration is too high or too low.2. Parental cell line is not viable for long-term culture.3. Insufficient duration of drug exposure. | 1. Start with a concentration around the IC20-IC50 and gradually increase the dose as cells adapt and resume proliferation.[7]2. Ensure you are using a robust cell line with stable growth characteristics.3. Developing resistance is a long process that can take several weeks to months of continuous culture under drug pressure.[5][9] |
| No change in p-ERK levels in resistant cells after this compound treatment. | 1. On-target mutation preventing drug binding.2. Ineffective drug concentration. | 1. Sequence the ERK1 and ERK2 genes to check for mutations.[1][8]2. Confirm that the concentration of this compound used is sufficient to inhibit p-ERK in the parental cell line. |
| Resistant cells show apoptosis, but at much higher drug concentrations. | 1. The resistance mechanism is partial, requiring a higher drug dose to achieve a cytotoxic effect.2. Cells have upregulated anti-apoptotic proteins (e.g., Survivin). | 1. This is expected. Quantify the fold-change in IC50 to measure the degree of resistance.2. Perform a Western blot to check the expression levels of key apoptosis-regulating proteins like Bcl-2 family members or survivin.[11] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound sensitivity and resistance.
Table 1: IC50 Values of this compound in Sensitive (Parental) Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| HT-29 | Colorectal Carcinoma | 48 nM | [2] |
| A549 | Non-Small Cell Lung Carcinoma | 770 nM | [12] |
| DM122 | Melanoma | 370 nM | [12] |
| K562 | Chronic Myelogenous Leukemia | 1.7 µM | [11] |
| REH | Acute Lymphoblastic Leukemia | 4.8 µM | [11] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5.7 µM | [11] |
Table 2: Example of IC50 Shift in this compound Resistant vs. Parental Cell Lines (Note: Data is representative based on published studies of ERK inhibitors)
| Cell Line | Parental IC50 | Resistant IC50 | Fold Change | Potential Mechanism | Reference |
| HCT-116 (SCH772984) | 0.45 µM | 2 µM | ~4.4x | ERK1 G186D Mutation | [9] |
| BRAF/RAS-mutant lines (Various ERK inhibitors) | 45 - 1,000 nM | >10,000 nM | >10x | ERK1/2 Mutations, ERK2 Amplification | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Method)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for the desired treatment period (e.g., 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle-treated control cells (set as 100% viability). Plot the results as percent viability versus drug concentration (log scale) and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for ERK Signaling Pathway
This protocol is for assessing the activation state of the ERK pathway.
-
Cell Culture and Lysis: Grow parental and resistant cells to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK) overnight at 4°C with gentle agitation.[13] Dilute antibodies in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[14]
-
Stripping and Re-probing: To analyze another protein (e.g., total ERK after probing for p-ERK, or a loading control like β-actin), the membrane can be stripped and re-probed starting from the blocking step.[15]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and distinguishing it from necrosis via flow cytometry.
-
Cell Treatment: Seed cells and treat with this compound as desired. Include positive and negative controls for apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: The MAPK/ERK signaling pathway with the point of inhibition by this compound.
Caption: Experimental workflow for generating this compound resistant cell lines.
Caption: Decision tree for troubleshooting this compound resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Western blot analysis of ERK protein expression [bio-protocol.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of (R)-VX-11e powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK inhibitor, (R)-VX-11e. The following information is designed to help address potential issues, including batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent results between batches of this compound can stem from several factors. The most common causes include variations in compound purity, solubility, and stability. It is also possible that experimental conditions are not perfectly replicated between experiments. We recommend a systematic approach to identify the root cause, starting with the characterization of each batch of the compound.
Q2: How can we assess the purity and integrity of our this compound powder?
A2: To ensure the quality of your this compound powder, several analytical techniques can be employed.[1][2] High-Performance Liquid Chromatography (HPLC) is a standard method to determine purity.[2] Mass Spectrometry (MS) can confirm the molecular weight of the compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure. For complex separations, 2D-LC strategies can provide higher resolution.[1] We recommend requesting a Certificate of Analysis (CoA) from your supplier for each batch, which should provide this information.
Q3: My this compound powder is not dissolving completely in DMSO as expected. What should I do?
A3: this compound is reported to be soluble in DMSO at 100 mg/mL (199.86 mM).[4][5] However, moisture absorption by DMSO can reduce its solvating power.[4] Always use fresh, anhydrous DMSO. If solubility issues persist, gentle warming and vortexing may help. For cell culture experiments, it is crucial to ensure the final DMSO concentration in your media is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: We see a discrepancy between the potent in vitro kinase activity of this compound and its effect in our cell viability assays. What could be the problem?
A4: This is a common challenge in drug discovery and can be attributed to several factors.[6][7] Poor cell permeability, active efflux of the compound by cellular transporters, or compound instability in cell culture media can all lead to reduced efficacy in cellular assays.[6] It is also important to consider that the high ATP concentrations within cells (1-5 mM) can compete with ATP-competitive inhibitors like this compound, potentially reducing their apparent potency compared to in vitro kinase assays where ATP concentrations may be lower.[8]
Q5: What are the known off-target effects of this compound?
A5: While this compound is a selective ERK1/2 inhibitor, it has been shown to have some inhibitory activity against other kinases such as aurora kinase A (AurA), glycogen synthase kinase 3 (GSK-3), CDK2, FLT3, ROCK1, and JNK3.[5] It is crucial to consider these potential off-target effects when interpreting experimental results.[9]
Troubleshooting Guides
Issue 1: Reduced Potency or Lack of Expected Phenotype
If you observe a weaker-than-expected biological effect with a new batch of this compound, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced potency of this compound.
Experimental Protocols:
-
Protocol 1: Purity and Identity Confirmation
-
HPLC Analysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Compare the peak area of the main compound to any impurity peaks to determine purity.
-
-
Mass Spectrometry (MS):
-
-
Protocol 2: Target Engagement Assay (Western Blot)
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound from different batches for a specified time (e.g., 1-2 hours).
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK1/2) and total ERK1/2.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of ERK phosphorylation inhibition.
-
Issue 2: Increased or Unexpected Toxicity
If a new batch of this compound exhibits higher-than-expected cytotoxicity, consider the following.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Presence of a toxic impurity | 1. Analyze the compound by HPLC and MS to identify any impurities. 2. If impurities are detected, consider repurifying the compound or obtaining a new, higher-purity batch. |
| Off-target effects | 1. Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for ERK inhibition. A significant discrepancy may suggest off-target toxicity. 2. Use a structurally different ERK inhibitor as a control to see if the toxicity is recapitulated.[9] 3. Conduct a rescue experiment by overexpressing a drug-resistant mutant of ERK, if available.[9] |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Include a vehicle-only control in all experiments. |
Signaling Pathway
This compound is a potent and selective inhibitor of ERK1 and ERK2.[4] It functions by blocking the phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[10][11]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Reference |
| Molecular Weight | 500.35 g/mol | [4][5] |
| Purity (Typical) | ≥98% | [5] |
| Solubility in DMSO | 100 mg/mL (199.86 mM) | [4][5] |
| IC50 for ERK1 | 17 nM | [4] |
| IC50 for ERK2 | 15 nM | [4] |
| IC50 for HT29 cell proliferation | 48 nM | [4] |
By following these guidelines, researchers can more effectively troubleshoot issues related to the use of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. agilent.com [agilent.com]
- 2. Small Molecules Analysis & QC [sigmaaldrich.com]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. VX-11e - LKT Labs [lktlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor permeability of (R)-VX-11e in specific cell types
Welcome to the technical support center for (R)-VX-11e. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and overcome common challenges, particularly those related to cellular permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2.[1] The Ras/Raf/MEK/ERK signaling pathway is a critical oncogenic cascade involved in various human cancers.[2] By inhibiting ERK1 (IC₅₀ of 17 nM) and ERK2 (IC₅₀ of 15 nM), this compound blocks the signaling cascade, leading to antitumor effects such as the inhibition of cell proliferation.[1] For example, in HT29 human colon carcinoma cells, this compound potently inhibits proliferation with an IC₅₀ of 48 nM.[1]
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the potential causes?
Several factors can lead to a lack of efficacy in cell-based assays.[3][4] For a compound like this compound, the most common issues are:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target (ERK1/2). This can be due to the physicochemical properties of the compound or the specific characteristics of the cell line being used.[5]
-
Efflux Pump Activity: The cell line may express high levels of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, preventing it from reaching an effective intracellular concentration.[6][7][8]
-
Experimental Conditions: Issues such as incorrect compound concentration, inappropriate cell density, or degradation of the compound in the culture media can affect the results.[3][4]
Q3: How can I determine if poor cell permeability is the problem?
The most direct method is to measure the intracellular concentration of this compound.[9][10][11] However, this can be technically challenging.[12] A practical alternative is to perform a permeability assay using a well-established model.
-
Caco-2 Permeability Assay: This is the industry-standard method using human colon adenocarcinoma cells that form a monolayer mimicking the intestinal barrier.[13][14] It can determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate of efflux pumps.[15]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, higher-throughput alternative that measures passive diffusion across an artificial lipid membrane.[5]
A simplified troubleshooting workflow can help you diagnose the issue.
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in a Specific Cell Line
If this compound shows lower-than-expected activity, it may be due to poor intracellular accumulation. Certain cell lines, particularly those derived from barrier tissues or tumors, can exhibit high levels of efflux pump expression.
Troubleshooting Workflow
Quantitative Data: Effect of Efflux Pump Inhibition
The following table shows hypothetical data illustrating how an efflux pump inhibitor can restore the activity of this compound in a resistant cell line (e.g., MDR1-overexpressing NCI/ADR-RES) compared to a sensitive cell line (e.g., HT29).
| Cell Line | Treatment | IC₅₀ (nM) of this compound | Fold Change in IC₅₀ |
| HT29 | This compound alone | 48 | - |
| HT29 | This compound + 10 µM Verapamil | 45 | 0.94 |
| NCI/ADR-RES | This compound alone | > 5,000 | > 104 |
| NCI/ADR-RES | This compound + 10 µM Verapamil | 95 | 0.02 (vs. alone) |
Data are for illustrative purposes.
As shown, the addition of Verapamil, a P-gp inhibitor, has a minimal effect on the sensitive HT29 cell line but dramatically restores the potency of this compound in the resistant NCI/ADR-RES cell line.
Issue 2: How to Improve Intracellular Concentration of this compound
If poor permeability or efflux is confirmed, several strategies can be employed.
-
Co-administration with Efflux Pump Inhibitors: Using compounds like Verapamil or Tariquidar can block efflux pumps and increase the intracellular concentration of this compound.[16] This is a common strategy for in vitro experiments.
-
Use of Permeation Enhancers: For some experimental setups, non-toxic surfactants or cyclodextrins can improve compound solubility and delivery.[5] However, these should be used with caution as they can have off-target effects.
-
Chemical Modification (Prodrug Approach): For long-term drug development, modifying this compound into a more lipophilic, cell-permeable prodrug that converts to the active form inside the cell is a viable strategy.
Experimental Protocols
Protocol 1: Co-administration of this compound with an Efflux Pump Inhibitor
Objective: To determine if inhibition of efflux pumps restores the antiproliferative activity of this compound.
Materials:
-
This compound
-
Verapamil (or other P-gp inhibitor)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium across a range of concentrations (e.g., 0.1 nM to 10 µM). Prepare a separate 2X stock solution for each this compound concentration that also contains 20 µM Verapamil (for a final concentration of 10 µM).
-
Treatment:
-
For the "this compound alone" group, remove the old medium from cells and add 50 µL of fresh medium, followed by 50 µL of the 2X this compound stock solutions.
-
For the "co-administration" group, add 50 µL of the 2X this compound + Verapamil stock solutions.
-
Include "vehicle control" and "Verapamil only" control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assay: Add the cell viability reagent according to the manufacturer's protocol and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each condition.
Signaling Pathway
This compound targets the terminal kinases in the MAPK/ERK pathway. Understanding this pathway is crucial for designing experiments and interpreting results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 8. Efflux pumps and their role in antibiotic resistance: A literature review [mid.journals.ekb.eg]
- 9. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uu.diva-portal.org [uu.diva-portal.org]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. The tool box: Permeability assays [pubsapp.acs.org]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
Navigating Unexpected Outcomes in (R)-VX-11e Proliferation Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in cell proliferation assays using the ERK1/2 inhibitor, (R)-VX-11e.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1][2] By inhibiting ERK1/2, this compound can disrupt oncogenic signaling pathways that are hyperactive in many cancers, particularly those with RAS or RAF mutations.[1][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Reported IC50 values for ERK1 and ERK2 are in the low nanomolar range.[4] For example, in HT29 colon cancer cells, the IC50 for proliferation inhibition is approximately 48 nM.[4][5]
Q3: Are there any known off-target effects of this compound?
While this compound is a selective ERK1/2 inhibitor, some studies suggest potential off-target activity against other kinases, including Aurora kinase A (AurA), glycogen synthase kinase 3 (GSK-3), cyclin-dependent kinase 2 (CDK2), FMS-like tyrosine kinase 3 (FLT3), Rho-associated coiled-coil containing protein kinase 1 (ROCK1), and c-Jun N-terminal kinase 3 (JNK3).[6] These off-target effects could contribute to unexpected cellular responses.
Q4: Why am I observing increased cell proliferation at low concentrations of this compound?
This phenomenon, known as a hormetic effect, can sometimes be observed with kinase inhibitors. The exact mechanism is not fully understood but may involve feedback loops within the MAPK pathway or off-target effects at low concentrations. It is crucial to perform a full dose-response curve to identify the optimal inhibitory concentration range.
Q5: Can this compound induce paradoxical activation of the MAPK pathway?
Yes, treatment with this compound can sometimes lead to an increase in the phosphorylation of ERK1/2 (pERK).[3][7] This paradoxical effect is a known phenomenon with some ERK inhibitors and is thought to be related to the disruption of negative feedback loops that normally regulate the pathway. Despite increased pERK levels, downstream signaling, as measured by phosphorylation of substrates like p90 RSK (pRSK), is typically inhibited.[3]
Troubleshooting Guide
This guide addresses common unexpected results and provides potential solutions.
Issue 1: Higher than Expected IC50 Value or No Inhibition of Proliferation
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | Certain cell lines may be inherently resistant to ERK1/2 inhibition due to redundant signaling pathways or other genetic factors. Consider using a positive control cell line known to be sensitive to this compound, such as HT29. |
| Compound Instability | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Endpoint | The timing of the proliferation measurement is critical. If the endpoint is too early, the full inhibitory effect may not be observed. If it is too late, resistant clones may have overgrown. Perform a time-course experiment to determine the optimal incubation period. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during the treatment period, but ensure the cells remain viable. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[8] |
| Edge Effect | Evaporation from the outer wells of a microplate can lead to increased compound concentration and altered cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[8] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques. Pre-wet pipette tips before use.[8] |
Issue 3: Discrepancy Between Different Proliferation Assays
| Possible Cause | Troubleshooting Steps |
| Different Biological Readouts | Assays like MTS/WST-1 measure metabolic activity, while Ki67 staining measures the percentage of cells in the active phases of the cell cycle.[9] A compound might reduce metabolic activity without immediately halting cell cycle progression. |
| Assay Interference | Some compounds can directly interfere with the chemistry of certain assays (e.g., by reducing the tetrazolium salt in an MTS assay). Run a cell-free control with the compound and the assay reagent to check for interference. |
| Cytotoxicity vs. Cytostasis | This compound may have cytostatic (inhibiting proliferation) or cytotoxic (killing cells) effects depending on the concentration and cell line. Consider performing a cytotoxicity assay (e.g., LDH release or Annexin V staining) to distinguish between these effects. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for cell proliferation assays with this compound.
Experimental Protocols
WST-1 Cell Proliferation Assay
This protocol is adapted from commercially available kits.[10][11][12]
Materials:
-
Cells of interest
-
Complete growth medium
-
96-well tissue culture plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Ki67 Proliferation Assay by Flow Cytometry
This protocol is a general guide and may require optimization for specific cell types and antibodies.[13][14]
Materials:
-
Cells of interest, treated with this compound as described above
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Anti-Ki67 antibody, conjugated to a fluorophore
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash them with cold PBS.
-
Fix the cells by incubating with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.
-
Incubate the cells with the anti-Ki67 antibody or isotype control for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the live, single-cell population and quantify the percentage of Ki67-positive cells.
References
- 1. medkoo.com [medkoo.com]
- 2. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VX-11e - LKT Labs [lktlabs.com]
- 7. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability and Proliferation Assays [merckmillipore.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Ki67 proliferation assay [bio-protocol.org]
Validation & Comparative
A Comparative Analysis of ERK Inhibitors: (R)-VX-11e vs. SCH772984
In the landscape of targeted cancer therapy, the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, has emerged as a promising strategy. Dysregulation of this pathway is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. This guide provides a detailed comparison of two prominent ERK inhibitors, (R)-VX-11e and SCH772984, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
This compound , also known as VTX-11e, is a potent and selective, orally bioavailable inhibitor of ERK1 and ERK2.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ERK protein and preventing the phosphorylation of its downstream substrates.[4]
SCH772984 , on the other hand, exhibits a unique dual mechanism of action. It is a highly potent and selective inhibitor of both ERK1 and ERK2, acting as both an ATP-competitive and a non-competitive inhibitor.[5][6][7] This dual activity allows it to not only block the kinase activity of ERK but also to prevent its activation by the upstream kinase MEK.[5][8] This leads to a more profound and sustained suppression of the ERK signaling pathway.[5][6]
Potency and Selectivity: A Quantitative Look
The following tables summarize the in vitro potency and selectivity of this compound and SCH772984 against their target kinases.
Table 1: In Vitro Potency against ERK1 and ERK2
| Inhibitor | Target | IC50 | Ki |
| This compound | ERK1 | 17 nM[2] | < 2 nM[1] |
| ERK2 | 15 nM[2] | < 2 nM[1] | |
| SCH772984 | ERK1 | 4 nM[9][10][11] | - |
| ERK2 | 1 nM[9][10][11] | - |
Table 2: Cellular Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Mutation Status | IC50 (Cell Proliferation) |
| This compound | HT29 | BRAF V600E | 48 nM[1][2] |
| SCH772984 | Various BRAF-mutant lines | BRAF V600E/K/R | EC50 <500 nM in ~88% of lines[11] |
| Various RAS-mutant lines | KRAS/NRAS mutant | EC50 <500 nM in ~49% of lines[11] |
Preclinical Efficacy: In Vitro and In Vivo Findings
Both inhibitors have demonstrated significant anti-tumor activity in preclinical models.
This compound has been shown to potently inhibit cell proliferation in various cancer cell lines, including those with BRAF mutations.[1][2] In vivo, orally administered this compound has been shown to inhibit tumor growth in mouse xenograft models of human melanoma.[1][2]
SCH772984 has shown potent activity against a large panel of melanoma cell lines, irrespective of their BRAF or NRAS mutation status.[7] It has been effective in cell lines with both innate and acquired resistance to BRAF inhibitors.[7][11] In vivo studies have demonstrated that SCH772984 can lead to tumor regression in xenograft models of melanoma and other cancers.[5][12]
Signaling Pathway and Inhibition
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the points of inhibition for this compound and SCH772984.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ERK inhibitors.
Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by ERK1 or ERK2.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., erktide)
-
³²P-ATP or a fluorescence-based ATP analog
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., this compound, SCH772984)
-
96-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, combine the kinase assay buffer, ERK enzyme, and the test inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of kinase activity.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HT29, A375)
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%.
Western Blot Analysis
This technique is used to detect the phosphorylation status of ERK and its downstream targets, providing a direct measure of pathway inhibition.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-RSK, anti-total-RSK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
The workflow for a typical western blot experiment is depicted below.
Conclusion
Both this compound and SCH772984 are potent and selective inhibitors of the ERK signaling pathway with demonstrated preclinical anti-cancer activity. The key differentiator lies in their mechanism of action, with SCH772984 possessing a unique dual inhibitory function that may offer advantages in overcoming resistance. The choice of inhibitor for a particular research application or therapeutic development program will depend on the specific context, including the genetic background of the cancer and the desired pharmacological profile. The experimental protocols provided herein offer a foundation for the in-depth characterization and comparison of these and other ERK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. VX-11e : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition by the SCH772984 Compound Attenuates In Vitro and In Vivo Inflammatory Responses and Prolongs Survival in Murine Sepsis Models | MDPI [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of ERK Inhibitors: (R)-VX-11e vs. Ulixertinib (BVD-523) in BRAF-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in genes such as BRAF, is a hallmark of many cancers, including melanoma and colorectal cancer. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge. This has spurred the development of direct inhibitors of the terminal kinases in the cascade, ERK1 and ERK2.
This guide provides an objective comparison of two prominent ERK inhibitors, (R)-VX-11e and ulixertinib (BVD-523), focusing on their performance in BRAF-mutant cancer cells. We present a synthesis of preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Final Node of the MAPK Pathway
Both this compound (commonly referred to as VX-11e in scientific literature) and ulixertinib are potent and selective, ATP-competitive inhibitors of ERK1 and ERK2. By binding to the kinase domain of ERK, they prevent the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals.[1][2] This direct inhibition of the final kinase in the MAPK cascade is a rational strategy to overcome resistance mechanisms that reactivate the pathway upstream of ERK.[3][4]
In Vitro Efficacy in BRAF-Mutant Cell Lines
A comparative analysis of the anti-proliferative activity of this compound and ulixertinib in various cancer cell lines, including those with BRAF mutations, reveals potent low to sub-micromolar IC50 values for both compounds. The following tables summarize key quantitative data from preclinical studies.
Table 1: Comparative Anti-proliferative Activity (IC50/EC50 in nM) of this compound and Ulixertinib in BRAF-Mutant and Other Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | This compound (IC50/EC50 in nM) | Ulixertinib (BVD-523) (IC50/EC50 in nM) | Reference |
| A375 | Melanoma | V600E | Not explicitly reported | Not explicitly reported in the same study | [3] |
| Colo205 | Colorectal Cancer | V600E | Not explicitly reported | Not explicitly reported in the same study | [3] |
| HT-29 | Colorectal Cancer | V600E | 48 | Not explicitly reported in the same study | [2] |
| BT40 | Pleomorphic Xanthoastrocytoma | V600E | Not available | 62.7 | [5][6] |
| DM122 | Melanoma | Not specified | 370 | 480 | |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 770 | 400 | |
| HCT-116 | Colorectal Cancer | KRAS G13D | Not explicitly reported | Not explicitly reported in the same study | |
| UACC-62 | Melanoma | V600E | Not available | Not explicitly reported | [3] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Downstream Signaling Effects
Studies have shown that both inhibitors effectively suppress the phosphorylation of the direct ERK substrate, RSK (p90 ribosomal S6 kinase), and modulate the levels of downstream cell cycle regulators like Cyclin D1. Interestingly, treatment with both this compound and ulixertinib can lead to a paradoxical increase in the phosphorylation of ERK itself. This is thought to be a feedback mechanism resulting from the inhibition of ERK activity.[3]
Table 2: Comparative Effects on Downstream Signaling Molecules in BRAF-Mutant Cell Lines
| Cell Line | Cancer Type | BRAF Mutation | Treatment | Effect on pERK | Effect on pRSK | Effect on Cyclin D1 | Reference |
| A375 | Melanoma | V600E | Ulixertinib (BVD-523) | Increased | Decreased | Decreased | [3] |
| A375 | Melanoma | V600E | This compound | Increased | Decreased | Decreased | [3] |
| Colo205 | Colorectal Cancer | V600E | Ulixertinib (BVD-523) | Increased | Decreased | Decreased | [3] |
| Colo205 | Colorectal Cancer | V600E | This compound | Increased | Decreased | Decreased | [3] |
| HT-29 | Colorectal Cancer | V600E | Ulixertinib (BVD-523) | Increased | Decreased | Decreased | [3] |
| HT-29 | Colorectal Cancer | V600E | This compound | Increased | Decreased | Decreased | [3] |
In Vivo Anti-Tumor Activity
Both this compound and ulixertinib have demonstrated dose-dependent tumor growth inhibition in in vivo xenograft models of BRAF-mutant cancers.
Ulixertinib (BVD-523): In a BRAF V600E-mutant A375 melanoma xenograft model, oral administration of ulixertinib at doses of 5, 25, 50, and 100 mg/kg twice daily resulted in significant, dose-dependent tumor growth inhibition.[3] Similarly, in a Colo205 colorectal cancer xenograft model, ulixertinib demonstrated robust anti-tumor activity.[3]
This compound: While specific in vivo data for this compound in BRAF-mutant xenograft models is less extensively published in direct comparison to ulixertinib, studies in other cancer models have shown its ability to inhibit tumor growth when administered orally.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and ulixertinib.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: BRAF-mutant cancer cells (e.g., A375, Colo205, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or ulixertinib for a specified period (typically 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated ERK and RSK.
-
Cell Lysis: Following treatment with the inhibitors, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-p-RSK).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of the compounds in a living organism.
-
Tumor Implantation: BRAF-mutant cancer cells (e.g., A375) are subcutaneously injected into immunocompromised mice.[3]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.[3]
-
Drug Administration: this compound or ulixertinib is administered orally at various doses, typically once or twice daily.[3]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and the extent of tumor growth inhibition is determined.
Conclusion
Both this compound and ulixertinib (BVD-523) are potent ERK inhibitors with demonstrated preclinical activity in BRAF-mutant cancer cells. They effectively inhibit downstream signaling and proliferation in vitro and suppress tumor growth in vivo. While both compounds show promise, the available data suggests that their efficacy can be cell-line dependent. Direct head-to-head studies across a broader panel of BRAF-mutant models under standardized conditions would be beneficial for a more definitive comparison. The development of these and other ERK inhibitors represents a critical advancement in the strategy to overcome resistance to upstream MAPK pathway inhibitors and offers a promising therapeutic avenue for patients with BRAF-mutant and other MAPK-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validating Target Engagement of (R)-VX-11e: A Comparative Guide Using Phospho-RSK Levels
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, validating that a drug molecule effectively engages its intended target within the complex cellular environment is a critical step. For inhibitors of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, measuring the phosphorylation of downstream substrates serves as a reliable proxy for target engagement. This guide provides a comparative analysis of (R)-VX-11e, a potent and selective ERK1/2 inhibitor, against other ERK inhibitors, using the phosphorylation of p90 ribosomal S6 kinase (RSK) as a key pharmacodynamic biomarker.
Comparative Analysis of ERK Inhibitor Potency
The efficacy of this compound and other ERK inhibitors can be quantitatively assessed by measuring their ability to inhibit the phosphorylation of RSK at key residues such as Ser380, Thr359, or Ser363. The following table summarizes the inhibitory concentrations (IC50/EC50) of various ERK inhibitors on phospho-RSK (pRSK) levels in different cancer cell lines.
| Inhibitor | Cell Line | Assay Type | pRSK Inhibition (IC50/EC50) | Reference |
| This compound | A549 (NSCLC) | Western Blot | Inhibition observed at 0.5 µM | [1] |
| DM122 (Melanoma) | Western Blot | Inhibition observed at 0.5 µM | [1] | |
| HT29 (Colon) | Cell Proliferation | 48 nM (indirect measure) | [2][3] | |
| BVD-523 (Ulixertinib) | A549 (NSCLC) | Western Blot | Inhibition observed at 0.5 µM | [1] |
| DM122 (Melanoma) | Western Blot | Inhibition observed at 0.5 µM | [1] | |
| A375, AN3Ca, Colo205, HCT116, HT29, MIAPaca2 | Western Blot | Significant inhibition at 24h | [4] | |
| SCH772984 | HCT-116 | Western Blot | Weak effect on pRSK1 | [5] |
| SH-SY5Y | Western Blot | Weak effect on pRSK1 | [5] | |
| GDC-0994 | A375, AN3Ca, Colo205, HCT116, HT29, MIAPaca2 | Western Blot | Significant inhibition at 24h | [4] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental process for validating target engagement, the following diagrams are provided.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for assessing pRSK levels by Western Blot.
Experimental Protocols
Western Blotting for Phospho-RSK Inhibition
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of RSK in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete culture medium
-
This compound and other ERK inhibitors
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: anti-phospho-RSK (e.g., Ser380 or Thr359/Ser363), anti-total RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Serum-starve the cells for 4-6 hours, if necessary, to reduce basal ERK pathway activation. Pre-treat the cells with a dose range of this compound or other inhibitors for 1-4 hours. Include a vehicle-only (DMSO) control.[6]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[6]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (anti-pRSK, anti-total RSK, and loading control) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST. Visualize the protein bands using an ECL substrate and an imaging system.[7][8]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated RSK levels to the total RSK levels and the loading control to determine the extent of inhibition.
Alternative Methods for Target Engagement Validation
While measuring pRSK levels is a robust method, employing orthogonal approaches can provide a more comprehensive validation of target engagement.
Cellular Thermal Shift Assay (CETSA): This technique directly demonstrates the physical binding of an inhibitor to its target protein in intact cells.[9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with the inhibitor to various temperatures and then analyzing the amount of soluble target protein by Western blot, a thermal shift can be observed, confirming target engagement.
In-Cell Western (ICW) / Immunofluorescence: These methods allow for the quantitative analysis of protein phosphorylation within fixed cells in a multi-well plate format. They offer higher throughput compared to traditional Western blotting and can provide spatial information on target inhibition within the cell.
Conclusion
The measurement of phospho-RSK levels is a reliable and widely accepted method for validating the target engagement of ERK inhibitors like this compound. The data presented in this guide demonstrates the utility of this biomarker in comparing the potency of different compounds. For a comprehensive validation strategy, it is recommended to complement the analysis of pRSK with alternative methods like CETSA to confirm direct target binding. This multi-faceted approach will provide researchers with a high degree of confidence in their findings and facilitate the advancement of novel ERK-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synergistic Suppression of Leukemia Cells: A Comparative Analysis of (R)-VX-11e and Voreloxin Combination Therapy
For Immediate Release
A recent study has illuminated the potent synergistic effects of combining the ERK2 inhibitor, (R)-VX-11e, with the topoisomerase II inhibitor, voreloxin, in leukemia cell lines. This combination has demonstrated a significant enhancement in anti-proliferative and pro-apoptotic activities compared to the administration of either agent alone. This guide provides a comprehensive comparison of the synergistic effects, detailing the underlying mechanisms, experimental data, and protocols for researchers and drug development professionals.
The combination of this compound and voreloxin has been shown to be highly effective in various leukemia cell lines, including MOLM-14, REH, and MOLT-4. The synergistic interaction between these two compounds leads to enhanced inhibition of cell growth, cell cycle arrest, and induction of apoptosis.[1][2][3]
Mechanism of Action
This compound is a potent and selective inhibitor of ERK1 and ERK2, key components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. Voreloxin is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor. It intercalates into DNA and prevents the re-ligation of double-strand breaks, ultimately leading to G2/M cell cycle arrest and apoptosis.
The synergistic effect of the combination is attributed to the dual targeting of critical cancer-related pathways. By inhibiting the ERK pathway, this compound sensitizes cancer cells to the DNA-damaging effects of voreloxin. This combination leads to an increased expression of the cell cycle inhibitor p21 and a decreased expression of the anti-apoptotic protein survivin and the transcription factor NF-κB.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic anti-proliferative effects of this compound and voreloxin have been quantified across various leukemia cell lines. The IC50 values for each compound individually and the combination index (CI) values for the combined treatment are summarized below. A CI value less than 1 indicates a synergistic effect.
| Cell Line | This compound IC50 (µM) | Voreloxin IC50 (nM) | Combination Index (CI) at Fa > 0.7 |
| MOLM-14 | Not Specified | Not Specified | Lowest CI of 0.27 at Fa of 0.95[1] |
| K562 | 1.7 ± 0.2[1] | Not Specified | Additive to slightly antagonistic (CI > 1)[1] |
| REH | Not Specified | 22.2 ± 2.6[1] | Synergistic[1] |
| MOLT-4 | 5.7 ± 0.5[1] | 74.4 ± 12.7[1] | Synergistic[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The key experimental protocols used to evaluate the synergistic effects of this compound and voreloxin are outlined below.
Cell Culture and Reagents
Leukemia cell lines (MOLM-14, K562, REH, and MOLT-4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. This compound and voreloxin were dissolved in DMSO to prepare stock solutions.
Cell Proliferation Assay
Cell proliferation was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). Cells were seeded in 96-well plates and treated with increasing concentrations of this compound, voreloxin, or the combination for 24 hours. The absorbance at 490 nm was measured to determine cell viability. IC50 values were calculated using non-linear regression analysis.
Combination Index Analysis
The synergistic, additive, or antagonistic effects of the drug combination were evaluated using the combination index (CI) method developed by Chou and Talalay. Cells were treated with the drugs at a fixed ratio based on their individual IC50 values. CI values were calculated using CompuSyn software.
Cell Cycle Analysis
Cells were treated with this compound, voreloxin, or the combination for 24 hours. After treatment, cells were fixed, permeabilized, and stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay
Apoptosis was measured using the Annexin V-FITC Apoptosis Detection Kit. Following a 24-hour treatment, cells were stained with Annexin V-FITC and propidium iodide. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
Western Blot Analysis
Cells were treated for 24 hours, and whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p21, survivin, NF-κB, and β-actin (as a loading control). Horseradish peroxidase-conjugated secondary antibodies were used for detection, and protein bands were visualized using an enhanced chemiluminescence system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow used in these studies.
Caption: Signaling pathway of this compound and voreloxin synergy.
Caption: Experimental workflow for evaluating synergy.
References
- 1. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinase Landscape: A Comparative Guide to the Cross-reactivity of (R)-VX-11e
For researchers and drug development professionals investigating the MAPK signaling pathway, understanding the precise selectivity of kinase inhibitors is paramount. (R)-VX-11e has emerged as a potent and selective inhibitor of ERK1 and ERK2, key components of this pathway.[1][2] This guide provides a comprehensive comparison of this compound's activity against its primary targets and its cross-reactivity with other MAP kinases and related kinases, supported by available experimental data and detailed protocols.
Kinase Selectivity Profile of this compound
This compound demonstrates high potency for ERK1 and ERK2, with IC50 values of 17 nM and 15 nM, respectively.[1] It is reported to be over 200-fold selective for ERK1/2 compared to other kinases tested.[1] The following table summarizes the inhibitory activity of this compound against a panel of kinases.
| Kinase Family | Target Kinase | Measurement | Value (nM) | Selectivity vs. ERK2 (approx. fold) |
| MAPK | ERK1 | IC50 | 17[1] | ~1.1x |
| ERK2 | IC50 | 15[1] | 1x | |
| ERK2 | Ki | <2 | - | |
| JNK3 | Ki | 1400 | >700x | |
| p38α, β, γ, δ | Not Publicly Available | - | ||
| JNK1, JNK2 | Not Publicly Available | - | ||
| CMGC | GSK-3 | Ki | 395 | >197x |
| CDK2 | Ki | 852 | >426x | |
| Other | Aurora A | Ki | 540 | >270x |
Visualizing MAPK Signaling and this compound Specificity
To contextualize the activity of this compound, the following diagrams illustrate the canonical MAPK/ERK signaling cascade and the selectivity profile of the inhibitor.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for two common assays used in kinase inhibitor profiling.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a target kinase.
Materials:
-
Purified active kinase
-
Specific peptide substrate for the kinase
-
This compound (or other test compound)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for other detection methods)
-
Kinase reaction buffer (e.g., HEPES buffer with MgCl₂, BSA)
-
Detection reagent (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibody for ELISA-based methods)
-
96- or 384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the purified active kinase, and the serially diluted this compound.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Allow the reaction to proceed for a set time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺).
-
Detection: Measure the amount of phosphorylated substrate. The method of detection will vary depending on the assay format (e.g., scintillation counting, fluorescence, luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay
This protocol describes a cell-based assay to assess the effect of a kinase inhibitor on the proliferation of a cancer cell line.
Objective: To determine the concentration of this compound that inhibits the proliferation of a specific cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell proliferation detection reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
Detection: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., absorbance or luminescence) using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit. For example, this compound potently inhibits the proliferation of HT29 cells with an IC50 of 48 nM.[1]
Discussion of Cross-reactivity
The available data indicates that this compound is a highly selective inhibitor of ERK1 and ERK2. Its inhibitory activity against other tested kinases, including the MAP kinase JNK3 and other kinases from the CMGC family like GSK-3 and CDK2, is significantly lower, with selectivity ratios exceeding 197-fold. This high degree of selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as it minimizes the potential for off-target effects that can confound experimental results or lead to toxicity.
The lack of publicly available data for the p38 MAPK isoforms and JNK1/2 represents a gap in the complete selectivity profile of this compound. Further studies screening the compound against a broader panel of kinases, particularly within the MAP kinase family, would provide a more comprehensive understanding of its cross-reactivity and further validate its use as a specific ERK1/2 inhibitor. Researchers should consider this when interpreting data from experiments using this compound, especially in cellular contexts where multiple kinase pathways are active.
References
Head-to-Head Comparison: (R)-VX-11e and GDC-0994 Efficacy in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of the extracellular signal-regulated kinase (ERK) pathway have emerged as a promising strategy to combat malignancies driven by aberrant MAPK signaling. Among these, (R)-VX-11e and GDC-0994 (also known as ravoxertinib) have garnered significant attention from the research community. This guide provides a detailed, objective comparison of the preclinical efficacy of these two potent ERK inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Biochemical Potency
Both this compound and GDC-0994 are small molecule inhibitors that target the kinase activity of ERK1 and ERK2, crucial nodes in the MAPK/ERK signaling cascade. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a frequent driver of cell proliferation and survival in many cancers.
GDC-0994 is a highly selective, orally bioavailable inhibitor of ERK1 and ERK2 with biochemical potencies of 1.1 nM and 0.3 nM, respectively.[1][2] In contrast, this compound demonstrates potent inhibition of ERK2 with a Ki of less than 2 nM.[3] While both compounds are highly potent, a key distinction lies in their impact on ERK phosphorylation. GDC-0994 has been reported to not significantly alter the levels of phosphorylated ERK (p-ERK), whereas this compound, like some other ERK inhibitors, can lead to an increase in p-ERK levels, a phenomenon attributed to the inhibition of a negative feedback loop.[4][5]
In Vitro Efficacy: Cellular Proliferation Assays
The anti-proliferative activity of both compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting a specific biological or biochemical function, are presented below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |
| This compound | HT29 | Colon Cancer | BRAF V600E | 0.048 | [6] |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 0.770 | [7] | |
| DM122 | Melanoma | N/A | 0.370 | [7] | |
| MOLM-14 | Acute Myeloid Leukemia | N/A | >1.7 | [8] | |
| K562 | Chronic Myeloid Leukemia | BCR-ABL | 1.7 ± 0.2 | [8] | |
| REH | Acute Lymphoblastic Leukemia | N/A | >1.7 | [8] | |
| MOLT-4 | Acute Lymphoblastic Leukemia | N/A | 5.7 ± 0.5 | [8] | |
| GDC-0994 | BCPAP | Papillary Thyroid Carcinoma | BRAF V600E | ~0.1 | [9] |
| KHM-5M | Anaplastic Thyroid Carcinoma | BRAF V600E | ~0.1 | [9] | |
| MDA-T41 | Anaplastic Thyroid Carcinoma | BRAF V600E | ~0.1 | [9] | |
| CAL-62 | Anaplastic Thyroid Carcinoma | KRAS G12R | >10 | [9] | |
| TTA-1 | Anaplastic Thyroid Carcinoma | Wild-Type | >10 | [9] | |
| WRO | Follicular Thyroid Carcinoma | Wild-Type | >10 | [9] |
Note: N/A indicates that the specific genotype was not provided in the cited source. IC50 values for GDC-0994 in BCPAP, KHM-5M, and MDA-T41 are estimated from graphical data.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of this compound and GDC-0994 has been demonstrated in preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice.
GDC-0994 has shown significant single-agent activity in multiple in vivo cancer models, including those with KRAS and BRAF mutations.[1] In a xenograft model using the BRAF-mutant KHM-5M anaplastic thyroid cancer cell line, daily oral administration of 25 mg/kg GDC-0994 resulted in almost complete abolishment of tumor growth.[10][11] In contrast, the same dosage had no significant effect on tumors derived from the wild-type TTA-1 cell line.[10][11]
This compound has also demonstrated robust in vivo efficacy. In a patient-derived xenograft (PDX) model of human melanoma, oral administration of 50 mg/kg this compound resulted in significant inhibition of tumor growth and robust inhibition of the downstream ERK target, pRSK.[3][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. protocols.io [protocols.io]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. In vitro kinase assay [protocols.io]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
(R)-VX-11e: A Comparative Guide to Validating ERK Pathway Inhibition
For researchers, scientists, and drug development professionals investigating the MAPK/ERK signaling cascade, validating the on-target effects of inhibitors is a critical step. This guide provides a comparative analysis of (R)-VX-11e, a potent and selective ERK inhibitor, against other well-characterized ERK inhibitors: SCH772984, ulixertinib (BVD-523), and LY3214996. The data presented herein, supported by detailed experimental protocols, will aid in the objective assessment of this compound's performance in inhibiting downstream ERK targets.
Mechanism of Action of this compound
This compound is a potent, selective, and orally bioavailable inhibitor of ERK1 and ERK2.[1] It functions by binding to the ATP-binding pocket of active ERK, thereby preventing the phosphorylation of its numerous downstream substrates that are critical for cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of the ERK pathway is a common driver in many cancers, making it a key therapeutic target.[2]
Quantitative Comparison of ERK Inhibitor Performance
The following tables summarize the biochemical and cellular potency of this compound in comparison to other ERK inhibitors. This data is crucial for evaluating the relative efficacy of these compounds.
Table 1: Biochemical Potency of ERK Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | ERK1 | 17[1] | <2[3] |
| ERK2 | 15[1] | <2[3] | |
| SCH772984 | ERK1 | 4 | - |
| ERK2 | 1 | - | |
| Ulixertinib (BVD-523) | ERK1 | - | 0.3 |
| ERK2 | - | 0.04 | |
| LY3214996 | ERK1 | 5 | - |
| ERK2 | 5 | - |
Table 2: Cellular Inhibition of p-RSK (a direct ERK substrate)
| Inhibitor | Cell Line | IC₅₀ (nM) |
| This compound | HCT-116 | 39[4] |
| SH-SY5Y | - | |
| SCH772984 | HCT-116 | - |
| SH-SY5Y | 75[4] | |
| Ulixertinib (BVD-523) | HCT-116 | 32[4] |
| SH-SY5Y | 86[4] | |
| LY3214996 | HCT-116 | - |
| SH-SY5Y | - |
Table 3: Cellular Proliferation Inhibition
| Inhibitor | Cell Line | IC₅₀ (nM) |
| This compound | HT29 | 48[1][3] |
| HCT-116 | 12[4] | |
| SH-SY5Y | 5700[4] | |
| A549 | 770[5] | |
| DM122 | 370[5] | |
| K562 | 1700[6] | |
| MOLM-14 | - | |
| REH | - | |
| MOLT-4 | 5700[6] | |
| SCH772984 | HCT-116 | - |
| SH-SY5Y | 24[4] | |
| A375 | <1000 | |
| Ulixertinib (BVD-523) | HCT-116 | 36[4] |
| SH-SY5Y | 180[4] | |
| A549 | 400[5] | |
| DM122 | 480[5] | |
| BT40 | 62.7[7] | |
| LY3214996 | HCT-116 | - |
| SH-SY5Y | - | |
| YUMM1.7 | 321 | |
| D4M | 4647 | |
| LL/2 | 1260 |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are provided below for key assays used to validate ERK inhibitor activity.
Western Blot Analysis for Phosphorylated ERK and RSK
This protocol is essential for directly observing the inhibition of ERK signaling at the protein level.
1. Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., HCT-116, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or other ERK inhibitors at various concentrations for a specified time (e.g., 24 hours).[4] Include a DMSO-treated vehicle control.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-RSK1 (Ser380), and a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Cell Viability Assay
This assay measures the effect of ERK inhibition on cell proliferation and survival.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other ERK inhibitors. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the plates for a period of 72 to 96 hours.[4]
4. Viability Measurement:
-
Add a cell viability reagent such as MTT, WST-1, or CellTiter-Glo to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curves and determine the IC₅₀ values using a non-linear regression model.
Visualizing the ERK Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the MAPK/ERK signaling cascade highlighting the point of inhibition by this compound and other ERK inhibitors.
Caption: A flowchart illustrating the key steps involved in the Western blot protocol to validate the inhibition of ERK downstream targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Blockage of Extracellular Signal-Regulated Kinase Exerts an Antitumor Effect via Regulating Energy Metabolism and Enhances the Efficacy of Autophagy Inhibitors by Regulating Transcription Factor EB Nuclear Translocation in Osteosarcoma [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-VX-11e Toxicity: A Sharper Sword Against Cancer Cells
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the selective cytotoxicity of the ERK inhibitor, (R)-VX-11e, in cancerous versus normal cellular environments, supported by available experimental data and methodologies.
This compound, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), has emerged as a promising candidate in oncology research. Its mechanism of action targets a critical node in the MAPK/ERK signaling pathway, which is frequently hyperactivated in a wide array of human cancers, driving uncontrolled cell proliferation and survival. A crucial aspect of its preclinical evaluation lies in understanding its differential toxicity between cancer cells and their normal counterparts. This guide provides a comparative analysis of this compound's effects, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Analysis of this compound Cytotoxicity
The available data robustly demonstrates the cytotoxic efficacy of this compound against a variety of cancer cell lines. However, a significant gap exists in the literature regarding its direct, quantitative toxicity in a comprehensive panel of normal, non-cancerous human cell lines. The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell types, highlighting its potent anti-proliferative effects. The comparison with normal cells is, at present, largely inferred from the fundamental roles of the ERK pathway in normal physiology, suggesting that while some toxicity is expected, the therapeutic window may be favorable due to the hyper-dependence of cancer cells on this pathway.
| Cancer Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HT-29 | Colon Carcinoma | Proliferation | 0.048 | [1][2] |
| K562 | Chronic Myelogenous Leukemia | Proliferation | 1.7 ± 0.2 | [3] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Proliferation | 5.7 ± 0.5 | [3] |
| A549 | Non-Small Cell Lung Cancer | Cytotoxicity (EC50) | 0.770 | [4] |
| DM122 | Melanoma | Cytotoxicity (EC50) | 0.370 | [4] |
| HCT-116 | Colon Cancer | Viability | 0.012 | [5] |
| SH-SY5Y | Neuroblastoma | Viability | Not specified, but noted to have "excessive toxicity" | [5] |
Note: The term "excessive toxicity" in the context of HCT-116 and SH-SY5Y cells suggests a cytotoxic effect that may not be solely dependent on ERK1/2 inhibition, hinting at potential off-target effects or unique cellular dependencies.[5]
| Leukemia Cell Line | Parameter | This compound Effect | Reference |
| MOLM-14, REH, MOLT-4 | Apoptosis | Markedly potentiated when combined with voreloxin | [3] |
| K562 | Cell Cycle | Increased percentage of cells in G0/G1 phase | [3] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays (MTT/WST-1)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding formazan crystals.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the specified time. After treatment, harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Western Blot Analysis for Phospho-ERK (pERK)
This technique is used to detect the phosphorylation status of ERK, a direct indicator of the inhibitory activity of this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of pERK to total ERK, which reflects the level of ERK pathway inhibition.
Signaling Pathway Visualization
The differential toxicity of this compound between cancer and normal cells can be attributed to the distinct nature of ERK signaling in these two contexts. In normal cells, the ERK pathway is tightly regulated and transiently activated by growth factors to control physiological processes. In contrast, many cancer cells exhibit constitutive activation of the ERK pathway due to mutations in upstream components like RAS or BRAF, making them highly dependent on this pathway for their survival and proliferation.
Caption: Differential ERK signaling in normal versus cancer cells and the inhibitory effect of this compound.
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for comparative cytotoxicity analysis of this compound.
Conclusion
The available evidence strongly supports the potent and selective cytotoxic effects of this compound against a range of cancer cell lines. This selectivity is rooted in the fundamental addiction of many tumors to the constitutively active MAPK/ERK signaling pathway. While direct, comprehensive comparative toxicity data in normal human cells is currently lacking, the stark contrast in signaling dependency provides a strong rationale for a favorable therapeutic index. The observation of "excessive toxicity" in some cancer cell lines warrants further investigation into potential off-target effects or unique cellular vulnerabilities that could be exploited therapeutically. Future studies should prioritize the systematic evaluation of this compound's toxicity profile against a diverse panel of normal human cell types to more definitively establish its safety and therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination of ERK2 inhibitor VX-11e and voreloxin synergistically enhances anti-proliferative and pro-apoptotic effects in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of (R)-VX-11e for ERK1 over ERK2: A Comparative Guide
For researchers engaged in the study of the MAPK signaling pathway and the development of targeted cancer therapeutics, understanding the selectivity profile of kinase inhibitors is paramount. This guide provides a detailed comparison of (R)-VX-11e and other prominent ERK1/2 inhibitors, with a specific focus on their selectivity for ERK1 versus ERK2. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs.
Introduction to this compound and the ERK Signaling Pathway
Extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2) are closely related serine/threonine kinases that represent the terminal node of the RAS/RAF/MEK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, survival, and migration. Due to its frequent dysregulation in a wide array of human cancers, the ERK signaling pathway is a well-established target for therapeutic intervention. This compound is a potent and orally bioavailable small-molecule inhibitor of ERK1 and ERK2. Assessing its selectivity for the two isoforms is crucial for understanding its potential therapeutic window and off-target effects.
Comparative Selectivity of ERK1/2 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound in comparison to other well-characterized ERK1/2 inhibitors. The data is presented as either the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are key parameters in quantifying the efficacy of an inhibitor.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (ERK1/ERK2) |
| This compound | ERK1 | 17[1] | ~1.13-fold for ERK2 | |
| ERK2 | 15[1] | < 2[2] | ||
| Ulixertinib (BVD-523) | ERK1 | 0.3[3] | 7.5-fold for ERK2 | |
| ERK2 | <0.3[4] | 0.04[3] | ||
| Ravoxertinib (GDC-0994) | ERK1 | 6.1[5] | 1.1[6] | ~2-3.7-fold for ERK2 |
| ERK2 | 3.1[5] | 0.3[6][7] | ||
| SCH772984 | ERK1 | 4[8][9][10] | 4-fold for ERK2 | |
| ERK2 | 1[8][9][10] |
Note: IC50 and Ki values are dependent on the specific assay conditions (e.g., ATP concentration). The selectivity is calculated as a ratio of the IC50 or Ki values (ERK1/ERK2).
Based on the available data, this compound exhibits minimal selectivity between ERK1 and ERK2 in biochemical assays. In contrast, other inhibitors such as Ulixertinib and SCH772984 demonstrate a modest but clear preference for ERK2.
Experimental Protocols
The determination of inhibitor potency against ERK1 and ERK2 is typically performed using in vitro biochemical assays. Below is a detailed methodology for a generic, robust kinase assay to determine the IC50 values of a test compound. This protocol is a composite of standard procedures for assays such as LanthaScreen™, ADP-Glo™, and radiolabel kinase assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of ERK1 or ERK2 by 50%.
Materials:
-
Recombinant active ERK1 or ERK2 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution at a concentration close to the Km for the respective kinase
-
Specific peptide substrate for ERK1/2 (e.g., Myelin Basic Protein (MBP))
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiolabeled [γ-³²P]ATP, or a fluorescent antibody for a phosphorylated substrate)
-
Microplate reader (luminometer, scintillation counter, or fluorescence reader)
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the ERK1 or ERK2 enzyme in kinase reaction buffer.
-
Prepare a 2X solution of the peptide substrate and ATP in kinase reaction buffer.
-
Perform a serial dilution of the test inhibitor in 100% DMSO, followed by a dilution in kinase reaction buffer to achieve the desired final concentrations with a constant DMSO percentage (typically ≤1%).
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture to each well.
-
-
Incubation:
-
Cover the plate and incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the product formation according to the chosen detection method:
-
ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Radiolabel Assay: Spot a portion of the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
TR-FRET Assay (e.g., LanthaScreen™): Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Measure the signal (luminescence, radioactivity, or FRET ratio) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
MAPK/ERK Signaling Pathway
The following diagram illustrates the core components of the MAPK/ERK signaling cascade and highlights the point of inhibition for ERK1/2 inhibitors like this compound.
References
- 1. Adapta™ Universal Kinase Assay Kit 1 kit | Buy Online | thermofisher.com [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Replicating Cell Cycle Arrest: A Comparative Analysis of (R)-VX-11e and Other ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ERK Inhibitors in Inducing Cell Cycle Arrest, Supported by Experimental Data.
The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that governs cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. One of the key downstream effects of ERK signaling is the regulation of the cell cycle. Consequently, inhibitors of the ERK pathway, such as (R)-VX-11e, are of significant interest for their potential to induce cell cycle arrest and inhibit tumor growth. This guide provides a comparative analysis of the published findings on the effects of this compound on cell cycle arrest, alongside other notable ERK inhibitors, SCH772984 and ulixertinib.
Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound, SCH772984, and ulixertinib on cell cycle distribution in various cancer cell lines, as reported in published studies. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, vary between studies.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle Distribution | Key Findings |
| This compound | K562 (Chronic Myelogenous Leukemia) | 1.5 µM | 24 hours | Significant increase in G0/G1 phase , with a corresponding decrease in S and G2/M phases.[1] | Induces G0/G1 cell cycle arrest as a single agent.[1] |
| MOLM-14, REH, MOLT-4 (Leukemia) | Various | 24 hours | In combination with voreloxin, promoted G0/G1 cell cycle arrest .[1] | Synergistically enhances G0/G1 arrest with voreloxin, associated with increased p21 expression.[1] | |
| SCH772984 | LOX (Melanoma) | 300 nM | 24-48 hours | Induced a G1 arrest and an increase in the sub-G1 fraction (indicative of apoptosis). | Effectively causes G1 cell cycle arrest in melanoma cells. |
| Ulixertinib (BVD-523) | SUDHL-10, Raji (Lymphoma) | 0.1, 0.4, 1.0 nM | 48 hours | Dose-dependent increase in the G1 phase population. | Potently induces G1 arrest in lymphoma cell lines at nanomolar concentrations. |
| Thyroid Cancer Cell Lines | 0-3000 nM | 5 days | Dose-dependent induction of G1/S cell cycle arrest . | Particularly effective in cell lines with MAPK-activating mutations, suppressing cyclin D1 and increasing p27. |
Signaling Pathway of ERK Inhibition-Mediated G1 Arrest
The inhibition of the ERK signaling pathway by compounds like this compound leads to cell cycle arrest, primarily at the G1/S transition. This is achieved through the modulation of key cell cycle regulatory proteins. A simplified representation of this pathway is depicted below.
Caption: ERK signaling pathway leading to G1 cell cycle arrest upon inhibition by this compound.
Experimental Protocols
To replicate the findings on cell cycle arrest induced by ERK inhibitors, the following detailed experimental protocols are provided.
Experimental Workflow for Assessing Cell Cycle Arrest
Caption: A generalized workflow for investigating the effect of ERK inhibitors on cell cycle arrest.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Use appropriate cancer cell lines (e.g., K562 for leukemia, A375 for melanoma, HCT116 for colon cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in multi-well plates or flasks. After allowing them to adhere (for adherent cells), treat with various concentrations of this compound, SCH772984, ulixertinib, or a vehicle control (e.g., DMSO).
2. Cell Cycle Analysis by Flow Cytometry:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Western Blotting for Cell Cycle Proteins:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
This guide provides a framework for replicating and comparing the effects of this compound and other ERK inhibitors on cell cycle arrest. By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can effectively evaluate the potential of these compounds as anti-cancer therapeutics.
References
Safety Operating Guide
Proper Disposal of (R)-VX-11e: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
Researchers and laboratory professionals now have a clear and comprehensive guide for the proper disposal of (R)-VX-11e (CAS 896720-20-0), a potent and selective ERK inhibitor used in cancer research. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this research-grade compound, aligning with best practices for laboratory safety and chemical management.
This compound, also known as VX-11e or ERK Inhibitor VIII, requires careful handling due to its potential biological activity. While generally not classified as a hazardous substance for transport, proper disposal is crucial to prevent environmental contamination and ensure personnel safety.[1][2]
Summary of Key Disposal Recommendations
Disposal procedures for this compound should always be in accordance with federal, state, and local regulations. The primary recommendation from multiple safety data sheets (SDS) is to engage a licensed professional waste disposal company for the disposal of the compound and its containers.[3]
| Disposal Aspect | Recommendation | Source |
| Unused Product | Offer to a licensed, professional waste disposal company. | [3] |
| Contaminated Packaging | Dispose of in a regulated landfill site or other approved method for hazardous or toxic wastes. | |
| Small Quantities | One source suggests that smaller quantities can be disposed of with household waste, however, this should be verified with local regulations. | [2] |
| Solutions | Absorb with inert material and dispose of as chemical waste. | [1] |
Step-by-Step Disposal Protocol
A clear, multi-step process is critical for the safe disposal of this compound. The following workflow outlines the recommended procedure from initial handling to final disposal.
References
Essential Safety and Operational Guide for Handling (R)-VX-11e
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (R)-VX-11e. The following procedures are designed to ensure the safe handling, use, and disposal of this potent and selective ERK inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[1][2]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection : A lab coat or a chemical-resistant gown must be worn to protect the skin.[2] For procedures with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary.
-
Respiratory Protection : If working with the powdered form of this compound outside of a certified chemical fume hood or in situations where aerosolization is possible, a respirator may be required. The specific type of respirator should be determined by a workplace safety assessment.
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container in a cool, dry, and dark place.
-
For long-term storage (months to years), it is recommended to store the compound at -20°C.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3]
-
Stock solutions should be aliquoted after reconstitution and frozen at -20°C; they are stable for up to 6 months.[4]
2.2. Preparation of Solutions
-
All work with the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in DMSO.[5] For example, a stock solution can be prepared by dissolving the compound in fresh DMSO.[6]
-
For in vivo experiments, working solutions may be prepared by diluting the DMSO stock solution with other vehicles like PEG300, Tween-80, and saline or corn oil.[7] It is recommended to prepare these working solutions freshly on the day of use.[7]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 500.35 g/mol | [3] |
| Chemical Formula | C24H20Cl2FN5O2 | [3] |
| Appearance | Off-white Powder | [5] |
| Solubility | DMSO: 100 mg/mL (199.86 mM) | [5][6] |
| Ethanol: 16 mg/mL (31.97 mM) | [5] | |
| Water: Insoluble | [5] | |
| Storage (Solid) | -20°C (long-term) | [3] |
| Storage (Stock Solution) | -20°C (up to 6 months) | [4] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : All unused this compound, contaminated solutions, and empty containers should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials : All disposable lab supplies that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Decontamination : Work surfaces and equipment should be decontaminated after use.
Experimental Workflow and Signaling Pathway
This compound as an ERK Inhibitor
This compound is a potent and selective inhibitor of ERK1 and ERK2, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is often hyperactivated in various cancers, making it a target for therapeutic intervention.[8]
Caption: Experimental workflow for evaluating the efficacy of this compound.
This diagram illustrates a typical experimental workflow to assess the inhibitory effect of this compound on cancer cell lines. The process involves preparing the compound, treating the cells, and analyzing the outcomes through methods like Western blotting to measure protein phosphorylation and proliferation assays to determine the impact on cell growth.
References
- 1. google.com [google.com]
- 2. Shopping [cancerdiagnostics.com]
- 3. medkoo.com [medkoo.com]
- 4. ERK Inhibitor VIII, VX-11e - CAS 896720-20-0 - Calbiochem | 328011 [merckmillipore.com]
- 5. VX-11e - LKT Labs [lktlabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
